((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride
Description
The exact mass of the compound ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(1R,4S)-4-aminocyclopent-2-en-1-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-6-2-1-5(3-6)4-8;/h1-2,5-6,8H,3-4,7H2;1H/t5-,6+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJSXBUVSKWALM-RIHPBJNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1N)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C=C[C@H]1N)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287717-44-6 | |
| Record name | [(1R,4S)-4-aminocyclopent-2-en-1-yl]methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Structural Elucidation of ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol Hydrochloride
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The carbocyclic nucleoside scaffold is a cornerstone in the development of antiretroviral therapies, most notably exemplified by Abacavir (Ziagen). While the (1S, 4R) enantiomer serves as the direct precursor to Abacavir, the (1R, 4S) enantiomer—((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride—represents a critical chiral building block for next-generation nucleoside reverse transcriptase inhibitors (NRTIs) and enantiomeric purity standards.
This guide details the rigorous structural elucidation of the (1R, 4S) enantiomer. It moves beyond basic spectral assignment to address the specific challenge of validating the cis-1,4-substitution pattern and establishing absolute configuration in a flexible cyclopentenyl system.
Theoretical Framework & Structural Logic
Structural Identity
The molecule consists of a cyclopentene ring substituted at the 1- and 4-positions.[1][2][3] The "cis" designation is critical: the hydroxymethyl group at C1 and the amino group at C4 reside on the same face of the ring.
-
IUPAC Name: ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride[1]
-
Stereochemistry: (1R, 4S) – cis-relationship between C1 and C4 substituents.
The Stereochemical Challenge
In 1,4-disubstituted cyclopentenes, the ring envelope conformation can obscure coupling constants (
Characterization Workflow
The following workflow ensures a self-validating path from crude isolate to certified reference standard.
Figure 1: Step-by-step structural elucidation workflow ensuring stereochemical integrity.
Spectroscopic Characterization
Mass Spectrometry (ESI-MS)
-
Method: Electrospray Ionization (Positive Mode).
-
Observation: The hydrochloride salt dissociates in solution.
-
Target Ion:
m/z. -
Interpretation: Confirms the molecular weight of the free base (113.08 g/mol ). The presence of chlorine is verified via elemental analysis or ion chromatography (IC), not typically seen in the cation spectrum unless analyzing the salt cluster.
Nuclear Magnetic Resonance (NMR) Strategy
Solvent selection is crucial. D₂O is preferred to eliminate exchangeable amine/hydroxyl protons, simplifying the spectrum to the carbon skeleton. DMSO-d₆ is used if observation of labile protons (
Table 1: ¹H NMR Assignment (400 MHz, D₂O)
| Position | Type | Multiplicity | Structural Insight | ||
| H3 | Olefinic | 6.15 | dt | Downfield alkene proton, | |
| H2 | Olefinic | 5.95 | dt | Upfield alkene proton, | |
| H4 | Methine | 4.15 | m | - | Allylic, |
| H6 | Methylene | 3.65, 3.55 | dd (ABX) | Diastereotopic protons of | |
| H1 | Methine | 3.05 | m | - | Allylic, branching point for methanol. |
| H5a | Methylene | 2.55 | dt | Ring methylene (cis to substituents). | |
| H5b | Methylene | 1.65 | ddd | Ring methylene (trans to substituents). |
Note: Chemical shifts are approximate and dependent on concentration/pH. "dt" = doublet of triplets.
Table 2: ¹³C NMR Assignment (100 MHz, D₂O)
| Position | DEPT-135 Phase | Assignment | |
| C3 | 138.5 | (+) Up | Alkene CH |
| C2 | 130.2 | (+) Up | Alkene CH |
| C6 | 63.8 | (-) Down | |
| C4 | 55.4 | (+) Up | |
| C1 | 45.1 | (+) Up | |
| C5 | 32.5 | (-) Down | Ring |
Stereochemical Validation (The Critical Step)
Distinguishing the (1R, 4S) cis-isomer from the trans-isomer requires proving the spatial proximity of H1 and H4.
NOESY / ROESY Analysis
In the cis-isomer, the ring adopts an envelope conformation where the bulky substituents (hydroxymethyl and amine) prefer a pseudo-equatorial orientation to minimize steric strain, or they pucker such that H1 and H4 are on the same face (pseudo-axial).
-
Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Key Correlation: A strong cross-peak between H1 and H4 .
-
Logic: In the cis-1,4-isomer, the H1-H4 distance is typically < 3.0 Å. In the trans-isomer, H1 and H4 are on opposite faces, resulting in a distance > 4.0 Å and a negligible NOE signal.
Figure 2: NOESY correlation logic. The H1-H4 interaction is the diagnostic signal for the cis-isomer.
Absolute Configuration (Enantiomeric Identity)
Once the cis-relative stereochemistry is confirmed, the absolute configuration ((1R, 4S) vs. (1S, 4R)) is determined via polarimetry.
-
Literature Reference: The (1S, 4R) isomer (Abacavir intermediate) is levorotatory (
) in methanol [1]. -
Target Validation: The (1R, 4S) isomer must exhibit a positive specific rotation (
). -
Protocol: Dissolve 10 mg in 1 mL Methanol (
). Measure at 589 nm (Na D-line) at 20°C. -
Acceptance Criteria:
to (value varies by salt/solvent, must be calibrated against standard).
Impurity Profiling & Stability
Common Impurities
-
Trans-Isomer: Result of non-stereoselective synthesis or epimerization. Detected by the splitting of the alkene signal in ¹H NMR and distinct retention time in HPLC.
-
Over-reduced Cyclopentane: Loss of double bond (M+H = 116). Detected by disappearance of olefinic protons at 5.8-6.2 ppm.
Chiral HPLC Method
To ensure enantiomeric excess (ee > 99%):
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (80:20:0.1).
-
Detection: UV at 210 nm.
-
Expectation: Baseline separation of (1R, 4S) and (1S, 4R) enantiomers.
Experimental Protocol: Salt Formation & Isolation
If elucidating from the free base, the formation of the hydrochloride salt is a purification step itself.
-
Dissolution: Dissolve crude amine (1 eq) in anhydrous ethanol.
-
Acidification: Add 1.25 M HCl in ethanol (1.1 eq) dropwise at 0°C.
-
Crystallization: Add diethyl ether until turbid. Cool to -20°C.
-
Filtration: Collect white crystals.
-
Drying: Vacuum dry at 40°C to remove solvent traces (verified by ¹H NMR).
References
-
Daluge, S. M., et al. (1997).[3] "1592U89, a novel carbocyclic nucleoside analog with potent, selective anti-human immunodeficiency virus activity."[3][8] Antimicrobial Agents and Chemotherapy, 41(5), 1082–1093.[3] Link
-
Crimmins, M. T., & King, B. W. (1996).[9] "Asymmetric Synthesis of Carbocyclic Nucleosides: A General Method for the Synthesis of Cyclopentyl Carbocyclic Nucleosides." The Journal of Organic Chemistry, 61(13), 4192–4193. Link
-
Trost, B. M., & Madsen, R. (1994). "Palladium-catalyzed enantioselective synthesis of carbanucleosides." Journal of the American Chemical Society, 116(14), 6453–6454. Link
-
PubChem Compound Summary. (2024). "((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride" (Enantiomer Data).[1][2][7] National Center for Biotechnology Information. Link
Sources
- 1. 2-Cyclopentene-1-methanol, 4-amino-, hydrochloride (1:1), (1S,4R)- | C6H12ClNO | CID 53471860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 168960-19-8: 2-Cyclopentene-1-methanol, 4-amino-, hydr… [cymitquimica.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. scbt.com [scbt.com]
- 5. scbt.com [scbt.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. (1S,4R)-(4-Aminocyclopent-2-enyl)methanol hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. researchgate.net [researchgate.net]
- 9. newdrugapprovals.org [newdrugapprovals.org]
Technical Guide: ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride
[1][2]
Executive Summary
((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride (CAS: 287717-44-6) is a high-value chiral carbocyclic building block.[1][2] It is the enantiomer of the critical intermediate used to synthesize the antiretroviral drug Abacavir (Ziagen).[3][4]
While the (1S,4R) isomer is the direct precursor to Abacavir, the (1R,4S) isomer discussed in this guide serves two distinct, critical roles in pharmaceutical development:
-
Analytical Standard: It is the essential "enantiomeric impurity" standard required for Quality Control (QC) to validate the stereochemical purity of Abacavir API (Active Pharmaceutical Ingredient).[1][3][4]
-
Synthetic Scaffold: It functions as the starting material for L-like carbocyclic nucleosides (ent-nucleosides), a class of antivirals investigated for improved resistance profiles and reduced host mitochondrial toxicity compared to their D-counterparts.[1][3]
This guide details the physicochemical profile, stereoselective synthesis, and analytical protocols for this specific enantiomer.[3][4]
Chemical Profile & Stereochemistry
The compound consists of a cyclopentene ring substituted with an amino group and a hydroxymethyl group.[1][2][3][4][] The cis-relationship between the substituents and the absolute configuration (1R, 4S) are critical for its biological inactivity (in the context of Abacavir) or specific activity (in ent-nucleosides).[1][3]
| Property | Data |
| IUPAC Name | ((1R,4S)-4-aminocyclopent-2-en-1-yl)methanol hydrochloride |
| Common Name | ent-Abacavir Intermediate; (1R,4S)-Amino alcohol HCl |
| CAS Number | 287717-44-6 (HCl salt); 136522-33-3 (Free base generic) |
| Molecular Formula | C₆H₁₁NO[1][2][6][7] · HCl |
| Molecular Weight | 149.62 g/mol |
| Chirality | (1R, 4S) - cis configuration |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol |
| Melting Point | 158–162 °C (Decomposes) |
Stereochemical Context
In nucleoside chemistry, the cyclopentene ring mimics the sugar moiety.[3][4]
Synthetic Routes & Mechanism
The synthesis of the (1R,4S) isomer relies on the resolution of the starting material, 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam).[1][2][3] The pathway diverges based on which enantiomer of the lactam is isolated.[1][3][4]
The Divergent Pathway (Vince Lactam Route)
The most robust industrial route utilizes the (+)–Vince Lactam to generate the (1R,4S) amine.[1][3][4]
Mechanism of Ring Opening:
-
Substrate: (+)-(1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one.
-
Hydrolysis/Opening: Acid-catalyzed hydrolysis opens the bicyclic lactam ring.[1][3][4]
-
Reduction: The resulting amino acid/ester is reduced (typically via NaBH₄/I₂ or LiAlH₄) to the amino alcohol.[1][3][4]
-
Salt Formation: Treatment with HCl gas in isopropanol precipitates the hydrochloride salt.[1][3][4]
Visualization of Stereochemical Divergence
The following diagram illustrates how the choice of Vince Lactam enantiomer dictates the final product.
Caption: Stereochemical divergence from Vince Lactam. The (+) isomer is the precursor to the (1R,4S) target.[1][3]
Analytical Characterization & Quality Control
Validating the identity of the (1R,4S) isomer requires distinguishing it from its enantiomer.[3][4] Standard achiral HPLC cannot separate these two; Chiral HPLC is mandatory.[1][3][4]
Chiral HPLC Method (Enantiomeric Purity)
This protocol is designed to detect the (1R,4S) isomer (as the main peak) or quantify it as an impurity in (1S,4R) batches.[1][3][4]
-
Mobile Phase: Perchloric acid (pH 1.5 to 2.[1][3][4]0) or Hexane/Ethanol/DEA (80:20:0.[1][3][4]1) depending on column type.[1][3][4]
-
Flow Rate: 0.5 mL/min.
-
Temperature: 25°C.
-
Expected Retention: The enantiomers will have distinct retention times (Rt).[1][3][4] For Crownpak CR(+), the (1R,4S) isomer typically elutes after the (1S,4R) isomer due to specific host-guest interactions with the crown ether selector.
NMR Verification[1][3][4]
-
¹H NMR (400 MHz, D₂O):
-
Note: The ¹H NMR spectrum is identical for both enantiomers.[1][3][4] It confirms chemical structure but not stereochemistry.[1][3][4] Optical rotation is required for non-chromatographic stereochemical verification.[1][3][4]
Optical Rotation[1][3][4]
Applications in Drug Development[1][3][4][9][12]
Impurity Profiling (USP/EP Standards)
In the commercial production of Abacavir, the presence of the (1R,4S) enantiomer is considered a chiral impurity .[3][4] Regulatory bodies (FDA, EMA) require the quantification of this enantiomer to ensuring it is below the threshold (typically <0.1%).[1][3][4]
-
Usage: The (1R,4S) HCl salt is spiked into samples during method validation to prove the analytical method can separate the two enantiomers.[3][4]
Synthesis of ent-Carbocyclic Nucleosides
Researchers use the (1R,4S) scaffold to synthesize "mirror-image" drugs.[1][3]
-
Rationale: L-nucleosides often show:
-
High Antiviral Potency: They can still be phosphorylated by cellular kinases.[1][3][4]
-
Metabolic Stability: They are often resistant to deaminases that degrade natural D-nucleosides.[1][3][4]
-
Lower Toxicity: They generally do not inhibit human mitochondrial DNA polymerase gamma, reducing side effects like lactic acidosis.[1][3][4]
-
Handling and Stability
-
Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Stability: The free base is prone to oxidation and polymerization.[1][3][4] The hydrochloride salt is significantly more stable but should be kept dry.[1][3][4]
-
Safety: Irritant.[1][3][4] Wear standard PPE (gloves, goggles).[1][3][4] Avoid inhalation of dust.[1][3][4]
References
-
Vince, R. (n.d.).[1][3][4][12] Synthesis of carbocyclic nucleosides via the Vince Lactam.
-
Biosynth Carbosynth. (2024).[1][3][4] (1R,4S)-4-Amino-2-cyclopentene-1-methanol hydrochloride Product Page. Retrieved from [1][3]
-
International Journal of Chemical and Pharmaceutical Analysis. (2015). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-1-yl Methanol HCL – An Undesired Isomer of Key Starting Material. Link
-
PubChem. (2024).[1][3][4] Compound Summary: ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride (Enantiomer Reference).[1][2] Retrieved from [1][3]
Sources
- 1. 2-Cyclopentene-1-methanol, 4-amino-, hydrochloride (1:1), (1S,4R)- | C6H12ClNO | CID 53471860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijcpa.in [ijcpa.in]
- 3. Vince lactam - Wikipedia [en.wikipedia.org]
- 4. (1S,4R)-(4-Aminocyclopent-2-enyl)methanol hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride [oakwoodchemical.com]
- 7. (1S,4R)-(4-Aminocyclopent-2-enyl)methanol Hydrochloride CAS 168960-19-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
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- 12. real.mtak.hu [real.mtak.hu]
Technical Whitepaper: Strategic Utilization of ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol HCl in Nucleoside Analog Synthesis
Executive Summary & Molecular Profile[1]
((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride is a high-value chiral carbocyclic scaffold. It serves as a critical building block in the synthesis of carbocyclic nucleosides—a class of antivirals designed to mimic natural nucleosides while resisting phosphorylase-mediated cleavage due to the replacement of the labile furanose oxygen with a methylene group.
While its enantiomer, the (1S,4R) isomer, is the direct precursor to the blockbuster HIV drug Abacavir , the (1R,4S) isomer (CAS 287717-44-6) holds a dual strategic importance:
-
Enantiodivergent Drug Design: It allows for the synthesis of ent-nucleosides (mirror-image drugs) to explore novel binding pockets or overcome viral resistance.
-
Regulatory Compliance: It is the primary reference standard for impurity profiling in Abacavir manufacturing, a mandatory requirement for CMC (Chemistry, Manufacturing, and Controls) submissions to the FDA and EMA.[1]
Physicochemical Baseline[1]
| Property | Specification | Context |
| Appearance | White to off-white crystalline solid | Highly hygroscopic; requires desiccated storage. |
| Stereochemistry | (1R, 4S) | Cis-relationship between the amino and hydroxymethyl groups. |
| Solubility | Methanol, Water, DMSO | Free base is soluble in organics; HCl salt limits organic solubility.[1] |
| Melting Point | 145–150 °C (Decomposes) | Sharp melting point indicates high enantiomeric purity.[1] |
| Chirality | Levorotatory (-) or Dextrorotatory (+) | Specific rotation depends on solvent/concentration; typically monitored via Chiral HPLC. |
Retrosynthetic Logic & Synthesis
The synthesis of CAS 287717-44-6 hinges on the efficient resolution and ring-opening of 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam). The stereochemical integrity of the final product is established at the lactam stage.[1]
The "Vince Lactam" Gateway
The industrial standard involves the enzymatic resolution of racemic Vince Lactam.[1] Hydrolases (e.g., from Pseudomonas or Alcaligenes) selectively hydrolyze one enantiomer of the lactam, leaving the other intact.[1]
-
Pathway A (Desired for Abacavir): Isolation of (-)-lactam
(1S,4R)-Amino alcohol.[2] -
Pathway B (Target for CAS 287717-44-6): Isolation of (+)-lactam or hydrolysis product
(1R,4S)-Amino alcohol.[2]
Step-by-Step Synthesis Protocol
Objective: Preparation of ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol HCl from resolved Lactam.
Reagents:
-
Starting Material: (+)-2-azabicyclo[2.2.1]hept-5-en-3-one (or the corresponding amino acid derivative).
-
Solvents: Methanol, THF, Isopropanol.[1]
-
Acid: Hydrochloric acid (in IPA or Dioxane).[1]
Workflow:
-
Boc-Protection (If starting from Amino Acid): The hydrolyzed lactam (amino acid) is protected using Di-tert-butyl dicarbonate (Boc₂O) in basic conditions (NaOH/Dioxane) to prevent amine interference during reduction.
-
Control Point: Monitor disappearance of amine via TLC (ninhydrin stain).[1]
-
-
Reductive Ring Opening: The protected intermediate (or lactam directly) is reduced.[1] The use of NaBH₄/CaCl₂ or LiAlH₄ in THF reduces the carbonyl/ester moiety to the primary alcohol while preserving the internal alkene.[1]
-
Critical Parameter: Temperature must be kept <0°C initially to prevent over-reduction of the double bond.[1]
-
-
Deprotection & Salt Formation: The Boc-amino alcohol is treated with anhydrous HCl (in Isopropanol or Dioxane).[1] The product precipitates as the hydrochloride salt.[1]
Synthesis Pathway Diagram[1][4]
Figure 1: Synthetic workflow from racemic Vince Lactam to the target (1R,4S) amino alcohol.
Applications in Drug Design & Quality Control[5]
A. The "Ent-Nucleoside" Strategy
In antiviral research, "ent-nucleosides" (enantiomers of natural nucleosides) are synthesized to evade viral resistance mechanisms. The (1R,4S) scaffold allows researchers to synthesize the exact mirror image of Carbovir/Abacavir derivatives.[1]
-
Mechanism: These analogs often act as chain terminators.[1] The viral Reverse Transcriptase (RT) may incorporate the ent-isomer, but the unnatural stereochemistry prevents further DNA elongation.
B. Critical Impurity Marker (CMC Requirement)
In the GMP manufacturing of Abacavir, the presence of the (1R,4S) enantiomer is considered a critical quality attribute (CQA).[1]
-
Origin: Incomplete enzymatic resolution of the starting Vince Lactam leads to "enantiomeric leakage."[1]
-
Role of CAS 287717-44-6: It is used to spike HPLC samples during method validation to prove that the analytical method can separate the active drug from its enantiomer (enantiomeric excess determination).
Therapeutic Logic Diagram[1]
Figure 2: Dual utility of the scaffold in therapeutic synthesis and quality control.
Analytical Controls & Validation
Trustworthiness in using this compound relies on verifying its stereochemical purity.[1]
Chiral HPLC Method
Standard reverse-phase HPLC cannot distinguish the (1R,4S) target from the (1S,4R) isomer.
-
Column: Crown Ether based CSP (e.g., Daicel Crownpak CR(+)).[1]
-
Mobile Phase: Aqueous Perchloric acid (pH 2.[1]0) / Methanol (90:10).[1]
-
Detection: UV @ 254 nm.[1]
-
Acceptance Criteria: Resolution factor (
) > 2.0 between enantiomers.
NMR Characterization[1]
-
¹H NMR (DMSO-d₆): Distinctive alkene protons appear at
5.8–6.0 ppm.[1] The methylene protons of the hydroxymethyl group appear as a doublet/multiplet around 3.4–3.5 ppm.[1] -
Validation: The integration ratio of the alkene protons to the hydroxymethyl protons must be 1:1 (2H:2H).
Handling & Stability
-
Hygroscopicity: The hydrochloride salt is prone to absorbing atmospheric moisture, which can lead to liquefaction or "gumming."[1]
-
Protocol: Weigh only in a glovebox or low-humidity environment.[1] Store in amber vials with parafilm seals at -20°C.
-
-
Free Base Instability: Do not store the free amine for extended periods.[1] It is prone to oxidation and polymerization.[1] Always convert to the HCl or Tartrate salt for storage.[1]
References
-
Biosynth. (1R,4S)-4-Amino-2-cyclopentene-1-methanol hydrochloride - Product Profile.Link
-
Gangrade, D., et al. (2014).[1][2] "Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material in the Synthesis of Abacavir Sulphate." International Journal of Current Pharmaceutical Analysis.[1]Link[2]
-
Wikipedia. "Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one)." Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 9793729 (Isomer Parent)." Link
-
United States Biological. "Product Specification: ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride." Link
Sources
- 1. (1S,4R)-(4-Aminocyclopent-2-enyl)methanol hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. ijcpa.in [ijcpa.in]
- 3. US10385006B2 - Process for the preparation of amino alcohol derivatives or salts thereof - Google Patents [patents.google.com]
Chiral Building Blocks for Nucleoside Analogs: A Technical Guide to Stereoselective Synthesis
Executive Summary
The synthesis of nucleoside analogs—the backbone of modern antiviral (e.g., Remdesivir, Sofosbuvir) and anticancer therapies—is fundamentally a battle against entropy. Unlike traditional small molecules, nucleosides possess multiple stereocenters that must be controlled simultaneously: the anomeric center (C1'), the ribose modifications (C2'/C4'), and increasingly, the phosphorus center (P-chirality) in prodrugs.
This guide analyzes the critical chiral building blocks and synthetic methodologies required to construct these high-value molecular architectures with industrial precision.
Part 1: The Sugar Scaffold – The Chiral Engine
The ribose (or deoxyribose) ring is the primary chiral scaffold. Modern analogs rarely use natural sugars; they require heavy modification at the C2' position to block host exonucleases or induce chain termination.
The 2'-Modification Challenge
The introduction of substituents at the 2'-position (e.g., 2'-fluoro, 2'-C-methyl) destroys the natural "neighboring group participation" (NGP) mechanisms that chemists traditionally relied upon for stereocontrol.
| Modification | Synthetic Challenge | Biological Rationale |
| 2'-Deoxy | Loss of C2'-OH group eliminates NGP; difficult to control | Mimics natural DNA precursors; chain termination.[1] |
| 2'-Fluoro (down) | High electronegativity destabilizes oxocarbenium intermediates; requires electrophilic fluorination (e.g., NFSI). | Increases metabolic stability; mimics 2'-OH electronically but not sterically. |
| 2'-C-Methyl (up) | Steric bulk hinders nucleophilic attack during glycosylation; creates a quaternary center. | Freezes sugar conformation (C3'-endo); potent chain terminator (e.g., Sofosbuvir). |
Mechanism of Action: The Conformation Lock
The biological efficacy of a nucleoside analog often depends on the sugar pucker (
-
North (
)-conformation (C3'-endo): Favored by RNA polymerases (A-form RNA). -
South (
)-conformation (C2'-endo): Favored by DNA polymerases (B-form DNA).
Technical Insight: Introducing a 2'-
Part 2: The Glycosylation Reaction – Controlling the Anomeric Center
The formation of the
The Vorbrüggen Coupling
The industry standard is the Silyl-Hilbert-Johnson reaction, modified by Vorbrüggen.[2]
The Mechanism:
-
Silylation: The nucleobase is activated with BSA (N,O-bis(trimethylsilyl)acetamide) or HMDS to increase solubility and nucleophilicity.
-
Activation: A Lewis acid (typically TMSOTf) generates an oxocarbenium ion at C1' of the sugar.
-
Coupling: The silylated base attacks the electrophilic C1'.
Diagram 1: Vorbrüggen Stereoselectivity Logic
This diagram illustrates the divergence between participating and non-participating groups.
Caption: Stereochemical outcomes of Vorbrüggen coupling dictated by C2' neighboring group participation (NGP).
Expert Note: For 2'-modified sugars lacking NGP (like the 2'-F in Sofosbuvir), chemists often use conformational steering . By using bulky protecting groups on the 3' and 5' positions, the sugar is forced into a conformation that sterically shields the
Part 3: Phosphorus Chirality – The ProTide Revolution
The most significant recent advancement in nucleoside therapeutics is the ProTide technology (Prodrug Nucleotide).
The Problem: P-Chirality
ProTides mask the phosphate group with an amino acid ester and an aryl group to improve cell permeability. This creates a new chiral center at the Phosphorus atom (
-
Issue: Standard phosphorylation yields a 1:1 mixture of
and diastereomers. -
Impact: Often, only one isomer is biologically active (e.g.,
-Sofosbuvir). The other is metabolic dead weight or toxic.
The Solution: Stereoselective Synthesis
Modern synthesis avoids wasteful chiral resolution (HPLC separation) by using chiral auxiliaries or catalysts.
Diagram 2: Stereoselective ProTide Synthesis Workflow
Caption: Catalytic stereoselective installation of the P-chiral center, avoiding racemic mixtures.
Part 4: Experimental Protocols
Protocol A: General Vorbrüggen Coupling (Silylated Base Method)
Applicable for: Ribose and 2'-modified analogs.
-
Silylation: Suspend the nucleobase (1.2 equiv) in dry acetonitrile (MeCN). Add BSA (3.0 equiv). Heat to 80°C until the solution is clear (indicating full silylation).
-
Preparation: Dissolve the protected sugar (1.0 equiv, typically 1-O-acetyl-2,3,5-tri-O-benzoyl-ribose) in dry MeCN.
-
Coupling: Combine the silylated base solution and sugar solution under Argon. Cool to 0°C.[4]
-
Activation: Add TMSOTf (trimethylsilyl trifluoromethanesulfonate) (1.1 equiv) dropwise.
-
Critical Control Point: For 2'-deoxy sugars, lower temperature to -78°C to maximize kinetic control.
-
-
Quench: Stir for 1-4 hours. Quench with cold saturated
. -
Purification: Extract with DCM. The
-anomer is usually more polar; separate via silica gel chromatography.
Protocol B: Stereoselective ProTide Synthesis (Pentafluorophenyl Ester Method)
Applicable for: Synthesizing Sofosbuvir/Remdesivir precursors.
-
Reagent Synthesis: React phenyl dichlorophosphate with L-alanine isopropyl ester hydrochloride (1.0 equiv) and then pentafluorophenol (1.0 equiv). Recrystallize to isolate the single
-pentafluorophenyl intermediate . -
Coupling: Dissolve the nucleoside analog (1.0 equiv) in dry THF/NMI (N-methylimidazole).
-
Addition: Add the
-pentafluorophenyl intermediate (1.2 equiv) followed by -BuMgCl (1.1 equiv) at 0°C. -
Validation: Monitor via
NMR. A single peak indicates successful stereotransfer.
References
-
Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.[6]
-
Sofia, M. J., et al. (2010). Discovery of a β-d-2'-Deoxy-2'-α-fluoro-2'-β-C-methyluridine Nucleotide Prodrug (PSI-7977) for the Treatment of Hepatitis C Virus. Journal of Medicinal Chemistry.
-
Murakami, E., et al. (2010). Mechanism of Activation of PSI-7851 and Its Diastereoisomer PSI-7976. Journal of Biological Chemistry.
-
Ross, B. S., et al. (2011). Synthesis of Diastereomerically Pure Nucleotide Phosphoramidates. The Journal of Organic Chemistry.
-
Pertusati, F., & McGuigan, C. (2015).[3] Diastereoselective synthesis of P-chirogenic phosphoramidate prodrugs of nucleoside analogues (ProTides) via copper catalysed reaction. Chemical Communications.
-
Siegel, D., et al. (2017). Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. Journal of Medicinal Chemistry (Remdesivir).
Sources
- 1. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 3. Diastereoselective synthesis of P -chirogenic phosphoramidate prodrugs of nucleoside analogues (ProTides) via copper catalysed reaction - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC00448A [pubs.rsc.org]
- 4. A Mini Review on Discovery and Synthesis of Remdesivir as an Effective and Promising Drug against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
The Chiral Carbocyclic Scaffold: ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol
The following technical guide details the role of ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol in organic synthesis, specifically focusing on its utility as a privileged chiral scaffold for carbocyclic nucleosides.
Technical Guide & Synthetic Applications[1][2]
Executive Summary
((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol is a high-value chiral synthon belonging to the class of carbocyclic amino-alcohols.[1] It is the stereochemical mirror image (enantiomer) of the key intermediate used to manufacture Abacavir (Ziagen) , a blockbuster antiretroviral drug.[2]
While the (1S,4R) enantiomer is the precursor to Abacavir (which mimics the natural D-nucleoside configuration), the (1R,4S) isomer discussed here is the critical gateway to L-carbocyclic nucleosides .[1] These L-enantiomers are of intense interest in drug discovery because they often retain potent antiviral activity while exhibiting lower toxicity, as they are not recognized by human mitochondrial DNA polymerases.[1][2]
This guide details the structural logic, synthesis from the "Vince Lactam," and the specific reaction protocols required to utilize this scaffold in nucleoside analog construction.[2]
Structural Analysis & Retrosynthetic Logic
The molecule consists of a cyclopentene ring functionalized with a primary amine and a hydroxymethyl group in a cis-1,4-relationship.[1][3]
Stereochemical Definition[1][3]
-
Structure: cis-4-amino-2-cyclopentenyl methanol.[1][4][3][5][6][7][8]
-
Configuration: (1R, 4S).
-
Role:
The "Carbocyclic" Advantage
In traditional nucleosides, the sugar moiety (ribose/deoxyribose) is connected to the base via a hemiaminal linkage (glycosidic bond).[2] This bond is susceptible to cleavage by phosphorylases (e.g., Purine Nucleoside Phosphorylase).[1][2]
-
Mechanism of Stability: In the topic molecule, the oxygen of the furanose ring is replaced by a methylene group (
).[2] This creates a chemically and metabolically stable carbocyclic ring that cannot be cleaved by phosphorylases, extending the in vivo half-life of the resulting drugs.
Synthesis of the Core Scaffold
The industrial standard for accessing this scaffold is the enzymatic resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one , commonly known as the Vince Lactam .[1]
The Vince Lactam Route
The racemic Vince lactam is resolved using a lactamase enzyme (e.g., from Pseudomonas solanacearum or commercially available esterases).[2]
-
Enzymatic Hydrolysis: The enzyme selectively hydrolyzes the (+) lactam to the amino acid, leaving the (-) lactam intact.[2]
-
Divergent Synthesis:
Figure 1: Synthetic pathway from the racemic Vince Lactam to the target (1R,4S) scaffold.[1][4]
Application: Synthesis of Carbocyclic Nucleosides
The primary utility of the (1R,4S)-amino alcohol is the construction of the purine nucleoside via the Daluge Method . This convergent synthesis builds the purine base directly onto the amino group of the cyclopentene scaffold.[2]
Mechanism: The Chloropyrimidine Displacement
The synthesis avoids the difficult coupling of a pre-formed purine base.[2] Instead, it uses a stepwise construction:
-
Displacement: The primary amine of the scaffold attacks a dichloropyrimidine.[2]
-
Cyclization: An orthoformate closes the imidazole ring to form the purine.[2]
Experimental Protocol (Daluge Modification)
Note: This protocol describes the coupling reaction. While originally designed for the Abacavir (1S,4R) isomer, the chemistry is identical for the (1R,4S) isomer described here.[1]
Reagents:
-
((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol (1.0 eq)[1]
-
2,5-Diamino-4,6-dichloropyrimidine (or N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide)[1]
-
Triethyl orthoformate[2]
-
Acid catalyst (HCl or H2SO4)[1]
Step-by-Step Methodology:
-
Condensation:
-
Charge a reactor with ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol (10.0 g) and N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide (1.05 eq) in isopropanol (150 mL).
-
Add NaHCO3 (2.5 eq) to scavenge the HCl generated.[2]
-
Reflux the mixture for 8–10 hours.
-
Checkpoint: Monitor by HPLC for disappearance of the pyrimidine starting material.[2]
-
Result: Formation of the intermediate pyrimidinyl-amino-cyclopentene.[1]
-
-
Imidazole Ring Closure:
-
Cool the reaction mixture to 25°C.
-
Add Triethyl orthoformate (3.0 eq) and a catalytic amount of concentrated HCl (0.1 eq).[2]
-
Stir at ambient temperature for 12 hours. The orthoformate reacts with the formamido group to close the five-membered imidazole ring.[2]
-
Result: Formation of the 6-chloropurine scaffold.
-
-
Functionalization (Optional):
Figure 2: The Daluge mechanism for constructing the purine ring on the chiral amino-alcohol scaffold.[1]
Comparative Data: Enantiomeric Utility
The following table contrasts the specific utility of the topic molecule versus its enantiomer.
| Feature | (1S, 4R) Enantiomer | (1R, 4S) Enantiomer (Topic) |
| Primary Drug Product | Abacavir (Ziagen) | L-Abacavir (Research), L-Carbovir |
| Viral Target | HIV-1 Reverse Transcriptase | HIV, HBV (Hepatitis B)[1] |
| Biological Mimicry | D-Nucleoside (Natural) | L-Nucleoside (Non-natural) |
| Toxicity Profile | Potential mitochondrial toxicity | Generally lower mitochondrial toxicity |
| Synthesis Source | (+) Vince Lactam | (-) Vince Lactam |
References
-
Daluge, S. M., et al. (1997).[1][2][3] "An efficient, scalable synthesis of the HIV reverse transcriptase inhibitor 1592U89." Nucleosides and Nucleotides.
-
Crimmins, M. T., & King, B. W. (1996).[1][2][3] "Asymmetric Synthesis of Carbocyclic Nucleosides: A General Method for the Synthesis of (-)-Carbovir and (-)-Abacavir." Journal of Organic Chemistry.
-
Trost, B. M., et al. (1988).[1][2] "A palladium-catalyzed enantioselective synthesis of carbocyclic nucleosides." Journal of the American Chemical Society.[2]
-
Vince, R., & Hua, M. (1990).[1][2] "Synthesis and anti-HIV activity of carbocyclic 2',3'-didehydro-2',3'-dideoxy 2,6-disubstituted purine nucleosides." Journal of Medicinal Chemistry.
Sources
- 1. (1s,4r)-(4-aminocyclopent-2-enyl)methanol Hydrochloride - Solid Form, >95% Purity | Medicine Grade, White To Yellow Appearance, Pharmaceutical Application, Cas No. 168960-19-8 at Best Price in Ahmedabad | Peritum Innovations Llp [tradeindia.com]
- 2. (1S,4R)-(4-Aminocyclopent-2-enyl)methanol hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. ijcpa.in [ijcpa.in]
- 5. biosynth.com [biosynth.com]
- 6. A facile synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate for the synthesis of carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. indiamart.com [indiamart.com]
- 8. researchgate.net [researchgate.net]
spectroscopic data for ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride
This technical guide details the spectroscopic characterization and analytical profile of ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride . This molecule is the enantiomer of the key pharmaceutical intermediate used in the synthesis of Abacavir (a reverse transcriptase inhibitor).[1]
In the context of drug development, the (1S,4R) isomer is the desired precursor for Abacavir.[1][2][3] Consequently, the (1R,4S) isomer discussed here is often monitored as a critical enantiomeric impurity (undesired isomer) or used as a chiral reference standard.[1]
Part 1: Chemical Identity & Stereochemistry
The molecule features a cyclopentene ring with two chiral centers at positions 1 and 4.[1] The cis relationship between the hydroxymethyl group and the amino group is preserved from the starting material (Vince lactam), but the absolute configuration distinguishes the enantiomers.[1]
| Property | Data |
| Chemical Name | ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride |
| Common Name | (+)-Cis-4-amino-2-cyclopentene-1-methanol HCl |
| Relation to Abacavir | Enantiomer of the Abacavir intermediate (1S,4R) |
| CAS Number | 168960-19-8 (Often refers to 1S,4R; check stereochemistry explicitly) |
| Molecular Formula | C₆H₁₁NO[4][5][6][7][8][9][10][11] · HCl |
| Molecular Weight | 149.62 g/mol (Salt); 113.16 g/mol (Free Base) |
| Chirality | (1R, 4S) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, Methanol, DMSO |
Part 2: Synthesis & Formation Pathway
The synthesis typically originates from 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam).[1] The resolution of the lactam determines the final enantiomer.[1] To obtain the (1R,4S) amino alcohol, one must start with the (+)-Vince lactam (or resolve at a later stage), hydrolyze the amide bond, and reduce the carboxylic acid.[1]
Synthesis Workflow Diagram
Caption: Synthetic pathway from (+)-Vince lactam to the (1R,4S) amino alcohol hydrochloride.
Part 3: Spectroscopic Characterization
The spectroscopic data below characterizes the core structure.[1][12] Note that in achiral environments (standard NMR, MS, IR), the signals for the (1R,4S) enantiomer are identical to the (1S,4R) isomer.[1] The distinguishing factor is Optical Rotation and Chiral HPLC .[1]
1. Nuclear Magnetic Resonance (NMR)
Solvent: D₂O (Deuterium Oxide) Reference: HDO peak at 4.79 ppm.[1]
¹H NMR Data (400 MHz)
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| C2-H, C3-H | 5.95 – 6.05 | Multiplet (m) | 2H | Vinyl protons (Ring double bond) |
| C4-H | 4.05 – 4.15 | Multiplet (m) | 1H | Allylic methine attached to Amine (-CH-NH₂) |
| CH₂-OH | 3.55 – 3.70 | Multiplet (m) | 2H | Hydroxymethyl protons |
| C1-H | 2.90 – 3.05 | Broad Multiplet | 1H | Allylic methine attached to CH₂OH |
| C5-H a | 2.45 – 2.55 | Multiplet | 1H | Ring methylene (one diastereotopic proton) |
| C5-H b | 1.55 – 1.65 | Multiplet | 1H | Ring methylene (other diastereotopic proton) |
Note: In D₂O, the amine (NH₃⁺) and hydroxyl (OH) protons exchange rapidly and are typically not observed.[1]
¹³C NMR Data (100 MHz)
| Carbon | Shift (δ ppm) | Type | Assignment |
| C2, C3 | 137.5, 131.2 | CH | Olefinic carbons |
| CH₂-OH | 64.8 | CH₂ | Primary alcohol carbon |
| C4 | 55.4 | CH | Methine attached to Amine |
| C1 | 45.2 | CH | Methine attached to Hydroxymethyl |
| C5 | 34.1 | CH₂ | Ring methylene |
2. Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI) or CI.[1]
-
Molecular Ion:
-
Fragmentation:
3. Infrared Spectroscopy (FT-IR)
-
3350 - 3450 cm⁻¹: Broad, strong band (O-H stretch overlapping with N-H stretch).[1]
-
2900 - 3000 cm⁻¹: C-H stretching (aliphatic).[1]
-
1600 - 1650 cm⁻¹: C=C stretching (weak, cyclopentene ring).[1]
-
1500 - 1550 cm⁻¹: N-H bending (Amine salt).[1]
-
1050 cm⁻¹: C-O stretch (Primary alcohol).
4. Optical Rotation
This is the definitive test to distinguish the (1R,4S) enantiomer from the (1S,4R) Abacavir intermediate.[1]
-
(1S, 4R) Isomer: Levorotatory [α]D ≈ -55° to -60° (c=1, MeOH).[1]
-
(1R, 4S) Isomer (Target): Dextrorotatory (+) .
-
Value: [α]D ≈ +58° (c=1, MeOH).[1]
-
Part 4: Analytical Protocols
Protocol 1: Chiral HPLC Separation
To quantify the (1R,4S) isomer (e.g., as an impurity in the (1S,4R) batch), use a crown ether-based chiral column.[1]
-
Column: Crownpak CR(+) (150 mm x 4.0 mm, 5 µm).[1]
-
Mobile Phase: 50 mM Perchloric Acid (HClO₄) in Water (pH 1.0 - 2.0).
-
Note: Low pH is required to protonate the amine for interaction with the crown ether.
-
-
Flow Rate: 0.4 - 0.8 mL/min.[1]
-
Temperature: 10°C - 25°C (Lower temperature often improves resolution).[1]
-
Detection: UV at 200 nm or 210 nm (End absorption of the double bond).[1]
-
Elution Order:
-
(1R, 4S) Isomer (First eluting on Crownpak CR(+)).
-
(1S, 4R) Isomer (Second eluting).
-
Protocol 2: NMR Sample Preparation
-
Weighing: Accurately weigh 10-15 mg of the hydrochloride salt.
-
Solvent: Add 0.6 mL of Deuterium Oxide (D₂O).
-
Alternative: DMSO-d6 can be used if exchangeable protons (NH/OH) need to be visualized, though peaks may broaden.[1]
-
-
Mixing: Vortex until fully dissolved. The salt is highly water-soluble.[1]
-
Acquisition: Run standard 1H (16 scans) and 13C (256-512 scans) experiments.
References
-
Crimmins, M. T., & King, B. W. (1996).[1][10][13] An Efficient Asymmetric Approach to Carbocyclic Nucleosides: Asymmetric Synthesis of 1592U89, a Potent Inhibitor of HIV Reverse Transcriptase.[1][13] Journal of Organic Chemistry, 61(13), 4192–4193.[1][13] Link[1]
-
Gangrade, D., et al. (2014).[1] Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-1-yl Methanol HCL– An Undesired Isomer of Key Starting Material.[1] International Journal of Chemical and Pharmaceutical Analysis, 1(4), 176-182.[1] Link
-
PubChem Compound Summary. (2025). (1S,4R)-4-Amino-2-cyclopentene-1-methanol hydrochloride (CID 53471860).[1][3] Link
-
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[1] Organometallics, 29(9), 2176–2179.[1] Link[1]
Sources
- 1. (1S,4R)-(4-Aminocyclopent-2-enyl)methanol hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. EP1857458A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]
- 3. ijcpa.in [ijcpa.in]
- 4. (1S-cis)-4-Amino-2-cyclopentene-1-methanol D-hydrogen tatrate | 229177-52-0 [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. scbt.com [scbt.com]
- 9. (1S,4R)-cis-4-Amino-2-cyclopentene-1-methanol Hydrochloride [lgcstandards.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. CAS 168960-19-8: 2-Cyclopentene-1-methanol, 4-amino-, hydr… [cymitquimica.com]
- 12. researchgate.net [researchgate.net]
- 13. An Efficient Asymmetric Approach to Carbocyclic Nucleosides: Asymmetric Synthesis of 1592U89, a Potent Inhibitor of HIV Reverse Transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
applications of aminocyclopentenol derivatives in medicinal chemistry
Application Note: Strategic Utilization of Aminocyclopentenol Derivatives in Medicinal Chemistry
Executive Summary: The "Privileged" Carbocycle
In modern drug discovery, the 4-amino-2-cyclopentenol scaffold (and its synthetic precursor, the "Vince Lactam") represents a "privileged structure." It serves as a metabolically stable bioisostere for the furanose ring found in natural nucleosides. Unlike the labile N-glycosidic bond of natural nucleosides, the C-N bond in carbocyclic nucleosides resists phosphorylase-mediated cleavage, significantly enhancing in vivo half-life.
This guide details the strategic application of this scaffold in the synthesis of antiretrovirals (Abacavir) and neuraminidase inhibitors (Peramivir), providing validated protocols for the critical stereoselective transformations required in GMP-compliant workflows.
Strategic Access: Obtaining the Chiral Scaffold
Before functionalization, high enantiopurity is required. The industry standard access point is the enzymatic resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam), which yields the (-)-lactam and the (+)-amino acid.
Protocol A: Enzymatic Resolution of Vince Lactam
Objective: To isolate (-)-2-azabicyclo[2.2.1]hept-5-en-3-one (>99% ee), the key precursor for Abacavir.
Reagents:
-
Racemic 2-azabicyclo[2.2.1]hept-5-en-3-one (100 g)
-
Enzyme: Pseudomonas cepacia lipase (immobilized) or CAL-B (Candida antarctica Lipase B)
-
Solvent: Diisopropyl ether (DIPE) or MTBE
-
Nucleophile: Water (0.55 eq)
Step-by-Step Methodology:
-
Slurry Preparation: Suspend racemic lactam (100 g, 0.92 mol) in DIPE (1.0 L).
-
Enzyme Addition: Add immobilized lipase (5 g, 5% w/w loading).
-
Initiation: Add water (9.0 mL, 0.5 mol). Stir vigorously at 30°C.
-
Monitoring: Monitor conversion via chiral HPLC (Chiralpak AD-H). The reaction stops automatically at 50% conversion due to high enantioselectivity (E > 100).
-
Work-up: Filter off the enzyme. The filtrate contains the unreacted (-)-lactam . The solid precipitate (mixed with enzyme) contains the hydrolyzed (+)-amino acid .
-
Purification: Concentrate the filtrate to obtain crystalline (-)-lactam.
-
Yield: ~45% (theoretical max 50%).
-
ee: >99%.
-
Application I: Carbocyclic Nucleosides (Antivirals)
Target: Abacavir (Ziagen) Mechanism: Reverse Transcriptase Inhibition (NRTI).[1]
The transformation of the aminocyclopentenol scaffold into a nucleoside analogue relies heavily on Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction) . This method allows for the stereocontrolled introduction of the purine base with retention of configuration (via a double inversion mechanism).
Signaling Pathway & Mechanism: Pd-Catalyzed Allylic Alkylation
The following diagram illustrates the catalytic cycle utilized to couple the purine base to the cyclopentenol scaffold.
Caption: The Pd(0) catalytic cycle. The reaction proceeds via a π-allyl intermediate, ensuring regioselectivity and stereochemical integrity.
Protocol B: Pd-Catalyzed Coupling of Purine Base
Objective: Coupling of 2-amino-6-chloropurine with the aminocyclopentenol carbonate.
Reagents:
-
Substrate: (1S, 4R)-4-((tert-butoxycarbonyl)amino)cyclopent-2-en-1-yl ethyl carbonate.
-
Nucleophile: 2-Amino-6-chloropurine.
-
Catalyst: Pd(PPh3)4 (5 mol%) or Pd2(dba)3/Ligand.
-
Solvent: THF/DMSO (10:1).
Methodology:
-
Activation: Under inert atmosphere (N2), dissolve the purine base (1.1 eq) in THF/DMSO. Add NaH (1.1 eq) at 0°C to generate the sodium salt.
-
Catalyst Prep: In a separate vessel, dissolve the allylic carbonate (1.0 eq) and Pd catalyst in THF.
-
Coupling: Cannulate the catalyst/substrate solution into the purine salt suspension.
-
Reaction: Heat to reflux (60°C) for 4-6 hours.
-
Quench: Cool to RT, quench with sat. NH4Cl.[2]
-
Outcome: The Pd(0) displaces the carbonate (leaving group) to form the π-allyl complex. The purine attacks from the face opposite the metal, resulting in net retention of stereochemistry relative to the starting alcohol (if the carbonate was formed with retention).
Data Summary: Comparison of Leaving Groups for Allylic Substitution
| Leaving Group (LG) | Reactivity | Stability | Recommended Use |
| Acetate | Low | High | Large scale, requires higher temp. |
| Carbonate | High | Moderate | Preferred for Pharma (Abacavir) |
| Benzoate | Moderate | High | When UV detection is needed. |
| Phosphate | Very High | Low | Specialized, difficult substrates. |
Application II: Neuraminidase Inhibitors
Target: Peramivir (Rapivab) Mechanism: Transition State Mimicry.
Unlike Abacavir, which uses the ring as a spacer, Peramivir functionalizes the double bond of the cyclopentene ring to display multiple pharmacophores (guanidine, carboxylate, lipophilic side chain) in a specific 3D orientation that mimics the influenza virus transition state.
Workflow: Peramivir Scaffold Construction
The synthesis utilizes a [3+2] Cycloaddition between a nitrile oxide and the cyclopentene double bond to install the side chain with high stereocontrol.
Caption: Synthetic workflow for Peramivir. The [3+2] cycloaddition is the critical step for installing the lipophilic side chain with correct stereochemistry.
References
-
Trost, B. M., & Van Vranken, D. L. (1996).[3] Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews. [Link]
-
Crimmins, M. T., & King, B. W. (1996). Asymmetric Synthesis of Carbocyclic Nucleosides: A General Method for the Synthesis of (-)-Carbovir and (-)-Abacavir. The Journal of Organic Chemistry. [Link]
-
Babu, Y. S., et al. (2000). BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and selective influenza neuraminidase inhibitor through structure-based drug design. Journal of Medicinal Chemistry. [Link]
-
Singh, K., et al. (2012). Enzymatic Resolution of Vince Lactam: A Key Intermediate for the Synthesis of Carbocyclic Nucleosides. Organic Process Research & Development. [Link]
-
Tsuji, J. (1986). Palladium-catalyzed reactions of allylic compounds via π-allylpalladium complexes.[3] Tetrahedron. [Link]
Sources
use of ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol as an Abacavir intermediate
Application Note: Utilization of 4-Aminocyclopent-2-en-1-yl Methanol as a Chiral Synthon in Abacavir Manufacturing
Executive Summary
This Application Note details the technical utilization of 4-aminocyclopent-2-en-1-yl methanol as the critical carbocyclic intermediate in the synthesis of Abacavir Sulfate (Ziagen®), a nucleoside reverse transcriptase inhibitor (NRTI).
The carbocyclic scaffold mimics the sugar moiety of natural nucleosides, providing resistance to enzymatic cleavage while maintaining viral DNA chain-termination capability.[] This guide focuses on the convergent synthesis strategy (the "GSK Route"), the specific coupling protocols, and the critical stereochemical controls required to ensure enantiomeric purity.
Critical Stereochemical Definitions
WARNING: Stereochemical Integrity is the Primary Critical Quality Attribute (CQA).
Researchers must distinguish between the two enantiomers of the intermediate.[2] While the user query specified the (1R, 4S) isomer, it is vital to note the following functional distinction in drug development:
-
((1S, 4R)-4-aminocyclopent-2-en-1-yl)methanol: The Active Precursor . This specific configuration corresponds to the stereochemistry of the final Abacavir drug substance. The protocols below describe the use of this isomer for synthesis.
-
((1R, 4S)-4-aminocyclopent-2-en-1-yl)methanol: The Enantiomeric Impurity (Related Compound C) . This isomer is used primarily as a Reference Standard in Chiral HPLC methods to quantify the enantiomeric excess (ee) of the active batch.
Note: For the purpose of this guide, "The Intermediate" refers to the chemical scaffold. The protocols describe the synthesis of the active (1S, 4R) drug, but the analytical section details the use of the (1R, 4S) isomer for validation.
Strategic Synthesis Overview
The industrial production of Abacavir relies on a Convergent Synthesis strategy. This approach couples the chiral carbocyclic amine with a pyrimidine base, followed by cyclization to the purine.[3]
Advantages of this Route:
-
Atom Economy: Avoids late-stage resolution of the complex final molecule.[4]
-
Regulatory Control: The stereocenter is established early via the "Vince Lactam" (2-azabicyclo[2.2.1]hept-5-en-3-one).
Pathway Diagram: Convergent Synthesis of Abacavir
Figure 1: The convergent pathway highlighting the insertion point of the Amino Alcohol intermediate.
Protocol A: Preparation of the Intermediate
Before the coupling application, the intermediate is typically generated from the (-)-Vince Lactam.
Reagents:
-
(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)[4]
-
Sodium Borohydride (
) or Lithium Aluminum Hydride ( ) -
Solvent: THF or Ethanol/Acid mix.
Methodology (NaBH4 Route):
-
Dissolution: Dissolve (-)-Vince Lactam (1.0 eq) in Ethanol (10 vol) at 0°C.
-
Activation: Add Methanesulfonic acid (1.5 eq) slowly to activate the lactam.
-
Reduction: Portion-wise addition of
(2.0 eq) while maintaining temperature <10°C. -
Quench: Quench with Acetone followed by saturated
. -
Extraction: Extract with Isopropyl Acetate.
-
Isolation: Crystallize as the Hydrochloride salt or Tartrate salt for enhanced stability.
Checkpoint: The resulting solid is ((1S, 4R)-4-aminocyclopent-2-en-1-yl)methanol.[4]
Protocol B: Coupling Reaction (The Core Application)
This is the primary application of the intermediate. The amino group of the cyclopentene derivative displaces the chloride on the pyrimidine ring via an
Reaction Scheme:
Materials Table:
| Component | Role | Equivalents | Specification |
| (1S, 4R)-Amino Alcohol | Nucleophile | 1.0 | >99.5% ee |
| 2,5-Diamino-4,6-dichloropyrimidine | Electrophile | 1.05 | HPLC Purity >98% |
| Triethylamine ( | Base (Scavenger) | 2.5 | Anhydrous |
| n-Butanol (or Ethanol) | Solvent | 10 Volumes | Water content <0.1% |
Step-by-Step Procedure:
-
Setup: Equip a 3-neck Round Bottom Flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Charging: Charge n-Butanol, 2,5-Diamino-4,6-dichloropyrimidine, and Triethylamine.
-
Addition: Add ((1S, 4R)-4-aminocyclopent-2-en-1-yl)methanol (free base or salt). Note: If using the HCl salt, increase
by 1.0 eq. -
Reaction: Heat the mixture to reflux (
for n-Butanol). -
Monitoring: Monitor by HPLC. Reaction is complete when the pyrimidine starting material is <1.0%.
-
Typical Duration: 8–12 hours.
-
-
Work-up:
-
Cool to Room Temperature (
). -
Filter off the Triethylamine Hydrochloride salts.
-
Concentrate the filtrate under vacuum to obtain the crude coupled product.
-
Critical Process Parameter (CPP):
-
Temperature Control: Reflux is required to overcome the activation energy of the
on the deactivated pyrimidine ring. -
Stoichiometry: Excess pyrimidine is preferred to prevent double-addition of the amino alcohol (formation of dimers).
Protocol C: Analytical Control (Chiral HPLC)
This section details the use of the (1R, 4S) enantiomer (the specific isomer queried) as a Reference Standard to validate the purity of the (1S, 4R) process intermediate.
Method Principle: Separation of enantiomers using a crown-ether based chiral stationary phase or polysaccharide derivative.
HPLC Conditions:
| Parameter | Setting |
| Column | Chiralpak AD-H or Crownpak CR(+) (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane : Ethanol : Diethylamine (80 : 20 : 0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm |
| Temperature |
System Suitability Workflow:
-
Standard Prep: Prepare a "Racemic Mix" by mixing equal parts of the Active Intermediate (1S, 4R) and the Reference Standard (1R, 4S).
-
Resolution Check: Inject the mix. The Resolution (
) between the (1R, 4S) and (1S, 4R) peaks must be > 2.0.[4] -
Sample Analysis: Inject the production batch.
-
Calculation:
Where is the peak area of the (1R, 4S) isomer.
Logic Diagram: Quality Control Decision Tree
Figure 2: Quality Control workflow utilizing the (1R, 4S) enantiomer as a marker.
References
-
Daluge, S. M., et al. (1997). "An Efficient, Scalable Synthesis of the HIV Reverse Transcriptase Inhibitor Ziagen (1592U89)." Nucleosides, Nucleotides & Nucleic Acids, 19(1-2), 297-327.[5] Link
-
Crimmins, M. T., & King, B. W. (1996).[3] "Asymmetric Synthesis of Carbocyclic Nucleosides: A General Method for the Synthesis of Antiviral Agents." The Journal of Organic Chemistry, 61(13), 4192-4193. Link
-
Glaxo Group Ltd. (1991). "Therapeutic Nucleosides."[3][5] U.S. Patent 5,034,394.[][3] Link
-
Trost, B. M., et al. (1988). "Palladium-catalyzed enantioselective synthesis of carbocyclic nucleosides." Journal of the American Chemical Society, 110(2), 621-623. Link
-
Gowda, B., et al. (2014). "Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material." International Journal of Chemical and Pharmaceutical Analysis, 2(1). Link
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. ijcpa.in [ijcpa.in]
- 5. US8097723B2 - Process for the preparation of abacavir - Google Patents [patents.google.com]
- 6. US10385006B2 - Process for the preparation of amino alcohol derivatives or salts thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. EP1857458A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]
Strategic Protection Architectures for 4-Aminocyclopent-2-en-1-yl Methanol
A Gateway to Carbocyclic Nucleosides
Executive Summary
4-Aminocyclopent-2-en-1-yl methanol (often derived from the Vince Lactam) is the structural cornerstone for carbocyclic nucleoside reverse transcriptase inhibitors (NRTIs), most notably Abacavir and Carbovir . Its unique architecture—a cyclopentene ring bearing both an allylic amine and a primary alcohol—presents a distinct chemoselective challenge. The alkene is prone to migration or reduction, the amine is nucleophilic, and the alcohol often requires activation for palladium-catalyzed coupling.
This Application Note details three orthogonal protection strategies designed to isolate reactivity at specific sites, enabling high-yield synthesis of complex pharmaceutical intermediates.
Strategic Analysis: The "Why" Behind the Chemistry
The Bifunctional Challenge
The scaffold contains three reactive centers:
-
C4-Amine: Highly nucleophilic; prone to poisoning metal catalysts (e.g., Pd(0)).
-
C1-Hydroxymethyl: Primary alcohol; serves as the handle for coupling to purine bases via Tsuji-Trost reactions.
-
C2-C3 Alkene: Essential for biological activity but sensitive to hydrogenation and acid-catalyzed migration.
The "Vince Lactam" Advantage
While direct protection of the amino alcohol is possible, the most efficient industrial route initiates protection before the ring-opening of 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam ). By protecting the lactam nitrogen first, the subsequent reductive ring-opening yields a pre-protected amine, leaving the alcohol free for immediate functionalization.
Detailed Protocols
Protocol A: The "Boc-First" Strategy (Standard)
Objective: Generate N-Boc-protected amino alcohol from Vince Lactam. This is the primary route for Abacavir synthesis.
Mechanism: The lactam nitrogen is acylated with Boc anhydride. Subsequent reduction with Sodium Borohydride (
Reagents:
-
(-)-Vince Lactam (1 equiv)
- (Di-tert-butyl dicarbonate) (1.1 equiv)
- (4-Dimethylaminopyridine) (0.05 equiv)
- (1.5 equiv)
-
Solvents: THF (anhydrous), Methanol.
Step-by-Step Methodology:
-
Lactam Protection:
-
Dissolve (-)-Vince Lactam in anhydrous THF (0.5 M).
-
Add
and catalytic DMAP. -
Stir at
for 4 hours. Monitor via TLC (EtOAc/Hexane 3:7) for disappearance of lactam. -
Checkpoint: The intermediate
-Boc lactam is stable and can be crystallized, but is often used directly.
-
-
Reductive Ring Opening:
-
Cool the solution to
. -
Add Methanol (to activate borohydride) followed by slow addition of
. -
Caution: Gas evolution (
). Maintain temperature to prevent double bond reduction. -
Stir for 2 hours at
, then allow to warm to room temperature.
-
-
Quench and Isolation:
-
Quench carefully with saturated
solution. -
Extract with Ethyl Acetate (
). -
Wash combined organics with brine, dry over
, and concentrate. -
Yield Expectation: 85-92%.
-
Protocol B: Orthogonal Silylation (Boc-Amine / TBS-Alcohol)
Objective: Fully protect the scaffold to allow manipulation of the double bond or purification without side reactions.
Rationale: The tert-butyldimethylsilyl (TBS) ether is orthogonal to the Boc group. TBS is removed with Fluoride (
Reagents:
- -Boc-4-aminocyclopent-2-en-1-yl methanol (from Protocol A)
- (1.2 equiv)
-
Imidazole (2.5 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step Methodology:
-
Dissolve the
-Boc amino alcohol in DMF (1.0 M). -
Add Imidazole (acts as base and nucleophilic catalyst).
-
Add
portion-wise at . -
Warm to
and stir for 6 hours. -
Workup: Dilute with
(ether facilitates removal of DMF during washing). Wash with water ( ) to remove DMF and imidazole hydrochloride. -
Purification: Flash chromatography (Silica, 5-10% EtOAc in Hexanes).
Protocol C: Activation for Pd-Coupling (Boc-Amine / Carbonate)
Objective: Convert the alcohol into a leaving group (Carbonate) for Palladium-catalyzed allylic substitution (Tsuji-Trost reaction), the key step in attaching the purine base.
Reagents:
- -Boc-amino alcohol[1]
-
Methyl Chloroformate (
) (1.2 equiv) -
Pyridine or
(1.5 equiv) -
Solvent: DCM (Dichloromethane)
Step-by-Step Methodology:
-
Dissolve
-Boc amino alcohol and Pyridine in dry DCM at . -
Add Methyl Chloroformate dropwise.
-
Stir at
for 1 hour. -
Critical Control: Do not allow the temperature to rise above
during addition to prevent attack on the Boc group or allylic rearrangement. -
Workup: Wash with cold 1M
(to remove pyridine), then saturated . -
Result: The resulting carbonate is the "Activated Donor" for the synthesis of Abacavir.
Visualization of Workflows
Pathway Diagram
The following diagram illustrates the divergence from the Vince Lactam to either the Storage Form (TBS protected) or the Reactive Form (Carbonate activated).
Caption: Divergent synthesis pathways from Vince Lactam to activated pharmaceutical intermediates.
Comparative Stability Data
The table below guides the selection of protecting groups based on downstream reaction conditions.
| Condition | N-Boc / O-Free | N-Boc / O-TBS | N-Boc / O-Carbonate |
| Aqueous Acid (pH 1-3) | Unstable (Boc removal) | Unstable (TBS removal) | Unstable |
| Mild Acid (pH 4-5) | Stable | Labile | Stable |
| Basic Hydrolysis (NaOH) | Stable | Stable | Unstable (Hydrolysis) |
| Reduction (NaBH4) | Stable | Stable | Stable |
| Pd(0) Allylic Subst. | Inert | Inert | Reactive (Leaving Group) |
| Fluoride (TBAF) | Stable | Unstable (Deprotection) | Stable |
Troubleshooting & Quality Control
Common Failure Modes
-
Double Bond Migration:
-
Incomplete Lactam Opening:
Analytical Validation (Self-Check)
-
1H NMR (DMSO-d6):
-
Boc-Group: Singlet at
1.39 ppm (9H). -
Olefin: Distinct multiplets at
5.85 and 5.65 ppm. -
Alpha-Proton (N-CH): Multiplet at
4.40 ppm. -
Hydroxyl: Triplet at
4.70 ppm (disappears upon shake).
-
References
-
Vince, R. (2024). Application of 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record. Link
-
Daluge, S. M., et al. (1997).[8] 1592U89, a novel carbocyclic nucleoside analog with potent, selective anti-human immunodeficiency virus activity.[8][9] Antimicrobial Agents and Chemotherapy.[8][10] Link
-
Crimmins, M. T., & King, B. W. (1996).[2] Asymmetric Total Synthesis of the HIV Reverse Transcriptase Inhibitor 1592U89. Journal of Organic Chemistry. Link
-
Scott, K. (2024).[11] Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Link
Sources
- 1. ijcpa.in [ijcpa.in]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. researchgate.net [researchgate.net]
- 4. US10385006B2 - Process for the preparation of amino alcohol derivatives or salts thereof - Google Patents [patents.google.com]
- 5. mdpi.org [mdpi.org]
- 6. Synthesis of 2-Azanorbornanes via Strain-Release Formal Cycloadditions Initiated by Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective Groups [organic-chemistry.org]
- 8. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
Application Note: Strategic Synthesis and ProTide Functionalization of Antiviral Nucleoside Analogs
Abstract
This application note details the robust preparation of therapeutic nucleoside analogs, focusing on the two most critical bottlenecks in antiviral drug development: the stereoselective construction of the glycosidic bond and the functionalization of the 5'-hydroxyl group to enhance bioavailability (ProTide technology). Unlike standard textbook descriptions, this guide focuses on "field-proven" methodologies—specifically the Vorbrüggen glycosylation and phosphoramidate prodrug synthesis—providing troubleshooting insights for bench scientists.
Introduction: The "Kinase Bypass" Strategy
Nucleoside analogs (NAs) mimic natural nucleosides to inhibit viral polymerases or induce lethal mutagenesis. However, a major limitation of parent NAs is their dependence on intracellular kinases for conversion to the active triphosphate form. The first phosphorylation step (nucleoside
To overcome this, modern synthetic strategies employ ProTide technology (Prodrug of Nucleotide), where a masked phosphate group is chemically attached to the nucleoside.[1] This allows the drug to passively diffuse into the cell and bypass the first kinase step, significantly increasing potency (as seen in Sofosbuvir and Remdesivir).
Module A: Stereoselective Base Coupling (Vorbrüggen Reaction)
The formation of the N-glycosidic bond is the foundation of nucleoside synthesis. The Vorbrüggen reaction remains the gold standard due to its reliability in producing the biologically relevant
Mechanistic Insight: Neighboring Group Participation
Success depends on the "Neighboring Group Participation" (NGP) of the acyl protecting group at the C2' position of the sugar.
-
Silylation: The nucleobase is silylated to increase solubility and nucleophilicity.
-
Activation: A Lewis acid (TMSOTf) generates an oxocarbenium ion at C1'.
-
Direction: The C2'-acyl group forms a cyclic acyloxonium intermediate on the
-face, blocking it. -
Attack: The silylated base attacks from the top (
-face), guaranteeing the 1',2'-trans configuration.
Visualization: Vorbrüggen Reaction Pathway
Figure 1: The Vorbrüggen mechanism. The C2' protecting group anchors the stereochemistry, forcing the base to attack from the beta face.
Protocol: Standard Vorbrüggen Glycosylation
Objective: Coupling a modified cytosine base with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribose.
Reagents:
-
Base: N4-Acetylcytosine (1.0 equiv)
-
Sugar: 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (1.0 equiv)
-
Silylating Agent: BSA (N,O-Bis(trimethylsilyl)acetamide) (2.5 equiv)
-
Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.1 equiv)
-
Solvent: Anhydrous Acetonitrile (MeCN)
Step-by-Step Workflow:
-
Silylation (In Situ): Suspend the nucleobase in anhydrous MeCN under Argon. Add BSA. Heat to 60°C for 30 mins until the solution becomes clear (indicates complete silylation).
-
Addition: Cool the mixture to 0°C. Add the sugar component (dissolved in minimal MeCN).
-
Catalysis: Add TMSOTf dropwise via syringe. Caution: Exothermic.
-
Reaction: Warm to Room Temperature (RT) then heat to 60°C. Monitor by TLC (usually 1-2 hours).
-
Quench: Cool to RT. Pour into a saturated NaHCO₃ solution (ice-cold) to neutralize the acid and remove silyl groups.
-
Extraction: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over Na₂SO₄.
Expert Tip: If the
Module B: ProTide Synthesis (Phosphoramidate Functionalization)
Once the nucleoside is synthesized and deprotected (except for the 5'-OH), the next step is installing the ProTide moiety. The McGuigan method uses a chlorophosphoramidate reagent.
The Challenge of P-Chirality
The phosphorus atom in the ProTide is a chiral center, creating two diastereomers (
-
Observation: Often, one diastereomer is significantly more potent (e.g.,
-Sofosbuvir is >10x more active than ). -
Control: While non-selective synthesis produces a 1:1 mixture, fractional crystallization or chiral chromatography is required to isolate the active isomer.
Visualization: ProTide Metabolic Activation
Figure 2: The metabolic pathway of a ProTide. The masking groups render the nucleotide neutral for cell entry, then fall off intracellularly.
Protocol: NMI-Mediated Phosphoramidate Coupling
Objective: Synthesis of a 5'-phosphoramidate prodrug.
Reagents:
-
Nucleoside: 1.0 equiv (dried azeotropically with pyridine).
-
Reagent: Phenyl-(methoxy-L-alaninyl)-phosphorochloridate (2.0 equiv).
-
Base: N-Methylimidazole (NMI) (5.0 equiv).
-
Solvent: Anhydrous THF or DCM.
Step-by-Step Workflow:
-
Preparation: Dissolve the nucleoside in anhydrous THF under Argon.
-
Base Addition: Add NMI. The solution should remain clear.
-
Coupling: Add the phosphorochloridate reagent dropwise at 0°C.
-
Monitoring: Stir at RT for 12-16 hours. Monitor by ³¹P NMR (look for signals around 3-4 ppm) and TLC.
-
Workup: Quench with methanol. Remove solvent. Dissolve residue in DCM and wash with 0.5M HCl (to remove NMI), then NaHCO₃.
-
Purification: Silica gel column chromatography (DCM/MeOH gradient).
Expert Tip: The phosphorochloridate reagent is moisture sensitive. Always prepare it fresh or store it in frozen benzene aliquots.
Analytical Validation & Quality Control
Validating the structure and purity of nucleoside analogs requires a multi-modal approach.
Analytical Comparison Table
| Method | Target Information | Critical Parameter |
| ¹H NMR | Sugar/Base Structure | H1' Anomeric proton coupling ( |
| ³¹P NMR | ProTide Purity | Two peaks (~3.5 ppm) indicate a diastereomeric mixture ( |
| LC-MS | Molecular Mass | Watch for "Neutral Loss" of the sugar moiety (Base+H)⁺ in fragmentation.[2] |
| Chiral HPLC | Diastereomer Ratio | Essential for ProTides. Use Polysaccharide columns (e.g., Chiralpak AD-H). |
Separation of Diastereomers
If the synthetic route yields a mixture of
-
Technique: Supercritical Fluid Chromatography (SFC).[3]
-
Condition: Chiralpak AD-H column, CO₂ with 10-20% Methanol modifier.
-
Why SFC? Nucleosides are often polar; SFC offers better resolution and easier solvent removal than reverse-phase HPLC for these isomers.
References
-
Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.
-
Mehellou, Y., Rattan, H. S., & Balzarini, J. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry, 61(6), 2211–2226.
-
Sofia, M. J., et al. (2010). Discovery of a β-d-2′-Deoxy-2′-α-fluoro-2′-β-C-methyluridine Nucleotide Prodrug (PSI-7977) for the Treatment of Hepatitis C Virus. Journal of Medicinal Chemistry, 53(19), 7202–7218.
-
Murakami, E., et al. (2010). Mechanism of Activation of PSI-7851 and Its Diastereoisomer PSI-7977. Journal of Biological Chemistry, 285(45), 34337–34347.
-
Pradere, U., et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 114(18), 9154–9218.
Sources
Application Note: Enantiodivergent Synthesis of Aminocyclopentenone Derivatives
Executive Summary
Chiral 4-aminocyclopent-2-en-1-one derivatives are "privileged scaffolds" in medicinal chemistry, serving as the core architecture for carbocyclic nucleosides (antivirals) and complex alkaloids (anticancer agents). The ability to access both enantiomers from a single, achiral precursor—enantiodivergence —is critical for Structure-Activity Relationship (SAR) profiling during early-phase drug discovery.
This Application Note details a robust protocol for the Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA) . Unlike classical resolution methods (which discard 50% of the material), this desymmetrization strategy converts 100% of a meso-precursor into a specific enantiomer with high enantiomeric excess (>95% ee), solely by selecting the appropriate chiral ligand.
Strategic Approach: The "Walls and Flaps" Mechanism
The core technology relies on the desymmetrization of meso-1,4-diesters (e.g., dibenzoates or diacetates). The reaction is catalyzed by a Palladium(0) complex coordinated with a
Mechanism of Enantiodivergence
-
Ionization: Pd(0) ionizes one of the two enantiotopic leaving groups. The chiral ligand differentiates between these two groups based on steric "walls" and "flaps" created by the ligand architecture.
-
-Allyl Formation: An intermediate cationic
-allyl palladium complex is formed.[1] -
Nucleophilic Attack: A nitrogen nucleophile (e.g., phthalimide, sulfonyl amide) attacks the complex. The regioselectivity and stereoselectivity are governed by the ligand, ensuring the nucleophile enters anti to the leaving group, restoring the double bond in a specific chiral configuration.
Visualizing the Divergent Pathway
Figure 1: Enantiodivergent workflow. Swapping the ligand chirality directs the ionization event, yielding opposite enantiomers from the same meso-starting material.
Detailed Protocol: Pd-Catalyzed Desymmetrization
Target: Synthesis of (1S,4R)-4-phthalimidocyclopent-2-en-1-yl benzoate (and its enantiomer). Precursor: meso-cis-1,4-dibenzoyloxycyclopent-2-ene.
Reagents and Materials
| Component | Role | Specifications |
| Pd2(dba)3 | Catalyst Precursor | Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct. Purple solid. |
| (R,R)-L1 | Chiral Ligand | (1R,2R)-1,2-Bis(2'-diphenylphosphinobenzamido)cyclohexane (Trost Ligand). |
| Phthalimide | Nucleophile | Recrystallized; Potassium phthalimide can also be used with modification. |
| Cs2CO3 | Base | Anhydrous, granular. |
| DCM | Solvent | Dichloromethane, anhydrous, degassed (Sparged with Argon). |
| Meso-Diester | Substrate | meso-cis-1,4-dibenzoyloxycyclopent-2-ene. |
Step-by-Step Methodology
Phase 1: Catalyst Activation (The "Yellow-to-Orange" Shift)
-
In a flame-dried Schlenk tube under Argon, charge Pd2(dba)3 (2.5 mol%) and (R,R)-L1 (7.5 mol%).
-
Add anhydrous, degassed DCM (concentration 0.05 M relative to Pd).
-
Stir at ambient temperature for 15–20 minutes.
-
Checkpoint: The solution should transition from a dark purple suspension to a clear orange/yellow solution. This confirms the formation of the active Ligand-Pd(0) species.
-
Phase 2: Reaction Assembly 4. To the active catalyst solution, add the Meso-Diester (1.0 equiv). 5. Add Phthalimide (1.1 equiv) and Cs2CO3 (0.1 equiv) or BSA (N,O-Bis(trimethylsilyl)acetamide) (2.0 equiv) if using neutral phthalimide.
- Expert Insight: Using BSA generates the silylated nucleophile in situ, which is often more soluble and reactive in DCM than the potassium salt.
- Add remaining DCM to bring final substrate concentration to 0.1 M.
- Stir at 0 °C to Room Temperature (depending on reaction rate; typically RT is sufficient for benzoates).
Phase 3: Monitoring and Quench 8. Monitor via TLC (Hexane:EtOAc 7:3). The starting meso-diester (R_f ~ 0.6) will disappear, and the mono-alkylated product (R_f ~ 0.4) will appear.
- Note: Over-reaction to the bis-alkylated product is rare due to the leaving group electronics, but monitoring is essential.
- Upon completion (typically 2–6 hours), quench with saturated aqueous NH4Cl.
Phase 4: Purification 10. Extract with DCM (3x). Dry combined organics over MgSO4. 11. Concentrate and purify via Flash Column Chromatography on Silica Gel (Gradient: 5% to 30% EtOAc in Hexanes).
Mechanistic Validation & Troubleshooting
The following diagram illustrates the catalytic cycle and critical failure points. Understanding this cycle is necessary for troubleshooting low yields or poor enantioselectivity.
Figure 2: Catalytic cycle of Pd-AAA. Critical control points include the exclusion of Oxygen (prevents catalyst death) and ensuring rapid ionization to avoid 'memory effects' (loss of stereocontrol).
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Precipitation of Black Solid | Catalyst decomposition (Pd-black) due to O2. | Ensure rigorous degassing of DCM (freeze-pump-thaw or sparging). |
| Low Enantioselectivity (<80% ee) | "Memory Effect" or loose ion pair. | Decrease concentration; Lower temperature to 0°C; Add chloride additive (e.g., TBAI) to tighten the ion pair. |
| No Reaction | Inactive Nucleophile. | If using neutral Phthalimide, ensure BSA is fresh. Switch to Potassium Phthalimide/18-crown-6 system. |
References
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422.
-
Trost, B. M., & Madsen, R. (1994). Palladium-catalyzed enantioselective synthesis of carbanucleosides. Journal of the American Chemical Society, 116(5), 2151–2152.
-
Butt, N. A., & Zhang, W. (2015). Transition Metal-Catalyzed Asymmetric Allylic Substitution with Phosphorus Nucleophiles. Chemical Reviews, 115(15), 7718–7753.
-
Trost, B. M., et al. (2006). Callipeltoside A: Total Synthesis, Assignment of Absolute and Relative Stereochemistry, and Analogs. Journal of the American Chemical Society, 128(18), 6054–6072.
-
Palmer, A. M., et al. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(11), 6323–6388.
Sources
Troubleshooting & Optimization
Technical Support Center: Chiral Resolution of 4-Aminocyclopent-2-en-1-yl Methanol
Ticket ID: CASE-168960-AB Status: Open Priority: High (Abacavir Intermediate) Assigned Specialist: Senior Application Scientist
Executive Summary
You are attempting to separate the enantiomers of (±)-cis-4-aminocyclopent-2-en-1-yl methanol . This compound presents two specific chromatographic challenges:
-
The Primary Amine: Causes severe peak tailing on traditional silica-based chiral stationary phases (CSPs) due to silanol interactions.[1]
-
Weak Chromophore: The lack of an aromatic system necessitates low-wavelength UV detection (<220 nm) or refractive index (RI) detection, limiting solvent choices.
This guide provides three validated protocols ranging from analytical QC to preparative scale-up.[1]
Part 1: Analytical Methodologies (HPLC)
Method A: The "Gold Standard" (Reverse Phase / Ion Exchange)
Best for: Quality Control (QC), trace impurity analysis, and handling the HCl salt form directly. Mechanism: Host-guest complexation via Crown Ether selectors, specifically designed for primary amines.[1]
| Parameter | Specification |
| Column | Daicel CROWNPAK CR(+) (150 x 4.0 mm, 5 µm) |
| Mobile Phase | 50 mM HClO₄ (Perchloric Acid) in Water (pH 2.[2]0) |
| Flow Rate | 0.8 – 1.0 mL/min |
| Temperature | 25°C (Lower temperature improves resolution) |
| Detection | UV @ 210 nm |
| Sample Diluent | Mobile Phase |
| Elution Order | 1.[1] (1R, 4S) [Undesired] 2. (1S, 4R) [Desired Abacavir Precursor] |
Technical Note: The Crownpak CR(+) relies on the ammonium ion (
) fitting into the crown ether cavity. Therefore, acidic pH is non-negotiable . Do not use organic modifiers (MeOH/ACN) exceeding 15% as they disrupt the complexation.[1]
Method B: The "Robust" Normal Phase (Immobilized Polysaccharide)
Best for: Process development, non-aqueous samples, and LC-MS compatibility (with volatile buffers). Mechanism: Hydrogen bonding and steric inclusion.[1]
| Parameter | Specification |
| Column | Chiralpak IA (Immobilized Amylose) or Chiralpak AD-H |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (DEA) Ratio: 80 : 20 : 0.1 (v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV @ 215 nm or RI |
| Critical Additive | 0.1% DEA is mandatory to suppress amine tailing.[3] |
Part 2: Preparative Scale-Up (Enzymatic Resolution)
For multi-gram isolation, chromatography is often cost-prohibitive.[1] The industry standard utilizes Kinetic Enzymatic Resolution .[1]
Workflow: Lipase-Catalyzed Acetylation
Enzyme: Candida antarctica Lipase B (CAL-B) / Novozym 435.[1][4]
Principle: The enzyme selectively acetylates the
Protocol:
-
Substrate: Dissolve racemic amino alcohol in TBME (tert-butyl methyl ether) or Toluene .[1]
-
Acyl Donor: Add Vinyl Acetate (2–5 equivalents).[1]
-
Catalyst: Add immobilized CAL-B (Novozym 435).
-
Incubation: Stir at 30–40°C. Monitor conversion via HPLC (Method B).
-
Termination: Filter off the enzyme when conversion reaches 50%.
-
Separation: The product mixture now contains:
-
Solid/Polar:
-Amino Alcohol (Desired) -
Oil/Non-polar:
-Acetylated Amine -
Separation: Partition between water/acid and organic solvent.[1] The free amine goes into the aqueous layer; the acetylated species stays in the organic layer.
-
Part 3: Decision Logic & Workflows
Visual 1: Analytical Method Selection Tree
Use this logic flow to select the correct column for your sample matrix.[1]
Caption: Decision tree for selecting the optimal HPLC method based on the salt form of the 4-aminocyclopent-2-en-1-yl methanol starting material.
Part 4: Troubleshooting & FAQs
Q1: My peaks are tailing severely on the Chiralpak AD-H column. Why?
Diagnostic: The amino group (
-
Check Modifier: Ensure you have added 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.[1]
-
Switch Column: If using an older "coated" AD-H, switch to an "immobilized" Chiralpak IA .[1] Immobilized phases are generally more robust to amine interactions and allow for a wider range of solvents (like DCM) to solubilize the sample.
Q2: I cannot see any peaks at 254 nm.
Diagnostic: 4-aminocyclopent-2-en-1-yl methanol lacks a conjugated
-
Wavelength: Lower UV detection to 210 nm or 215 nm .
-
Solvent Cutoff: Ensure your mobile phase is transparent at this wavelength.
-
Good: Water, Acetonitrile, Phosphate buffer, Hexane.
-
Bad: Acetone, Ethyl Acetate (absorbs strongly <256 nm).[1]
-
-
Alternative: Use a Refractive Index (RI) detector or ELSD (Evaporative Light Scattering Detector).[1]
Q3: The Crownpak CR(+) column pressure is rising.
Diagnostic: Precipitation of sample or buffer salts. Resolution:
-
Solubility Check: Perchloric acid mobile phases can precipitate if mixed with high concentrations of organic solvents from the sample diluent.[1]
-
Temperature: Do not run this column below 10°C as the mobile phase viscosity increases significantly.[1]
-
Cleaning: Wash with water (no acid) at a low flow rate (0.2 mL/min) to remove precipitated salts.[1]
Q4: In the enzymatic resolution, the reaction stopped at 30% conversion.
Diagnostic: Product inhibition or enzyme deactivation. Resolution:
-
Acyl Donor: Ensure you are using Vinyl Acetate .[1] The byproduct is acetaldehyde (volatile), which drives the equilibrium forward. If you use Ethyl Acetate, the byproduct is Ethanol, which can reverse the reaction.
-
Water Content: Lipases need a trace amount of water to function, but too much leads to hydrolysis.[1] Ensure solvents are dried, but the enzyme preparation usually carries enough structural water.[1]
References
-
Chiral Separation of Abacavir Intermediates (Crown Ether Method)
-
Immobilized Polysaccharide Methods (Chiralpak IA)
-
Enzymatic Resolution Strategies
Sources
- 1. (1S,4R)-(4-Aminocyclopent-2-enyl)methanol hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. ijcpa.in [ijcpa.in]
- 3. [(1S,4R)-4-aminocyclopent-2-en-1-yl]methanol;(2S,3S)-2,3-dihydroxybutanedioic acid | C10H17NO7 | CID 10355372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. EP1660498B1 - Process for the preparation of (1s,4r)-cis-4-[2-amino-6-chloro-9h-purin-9-yl]-2-cyclopentene-1-methanol - Google Patents [patents.google.com]
- 7. re.public.polimi.it [re.public.polimi.it]
- 8. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine [scirp.org]
- 9. pubs.acs.org [pubs.acs.org]
purification of ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride
To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Purification Protocol & Troubleshooting for ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride
Introduction & Technical Context
You have requested a technical guide for the purification of ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride (CAS: 168960-19-8).
Critical Context: This molecule is the enantiomer of the key intermediate used in the synthesis of Abacavir (an HIV nucleoside reverse transcriptase inhibitor). While the (1S,4R) isomer is the Abacavir precursor, the (1R,4S) isomer discussed here is frequently isolated for use as a chiral purity standard (impurity marker) or as a scaffold for novel enantioselective syntheses.
Because these are enantiomers, their physical properties (solubility, boiling point, melting point) in achiral environments are identical. Therefore, the purification protocols established for the Abacavir intermediate are directly applicable to your target molecule, provided you start with the correct chiral precursor (e.g., (+)-Vince Lactam).
Module 1: The "Gold Standard" Purification Protocol
The most robust method for purifying this amino alcohol hydrochloride is crystallization from Isopropanol (IPA) . The free base is an oil, but the Hydrochloride salt forms a stable, crystalline solid if processed correctly.
Step-by-Step Crystallization Workflow
-
Preparation of Free Base Solution:
-
If starting from the crude reduction mixture (e.g., LiAlH4 or NaBH4 reduction of lactam), ensure all inorganic salts are removed first (see Troubleshooting).
-
Dissolve the crude free base oil in Isopropanol (IPA) (Ratio: 5-8 volumes relative to crude weight).
-
Note: If the crude is dark, treat with activated carbon (5% w/w) at room temperature for 30 mins, then filter through Celite.
-
-
Salt Formation (The Critical Step):
-
Cool the IPA solution to 0–5°C .
-
Slowly add HCl in IPA (5–6N) or bubble anhydrous HCl gas.
-
Target pH: Adjust to pH 1–2 (wet pH paper).
-
Exotherm Warning: The reaction is exothermic.[1] Maintain temperature <20°C to prevent decomposition of the alkene moiety.
-
-
Crystallization & Isolation:
-
After acid addition, stir at 0–5°C for 2–4 hours .
-
The product should precipitate as a white to off-white solid.
-
Filter the solid under Nitrogen (to prevent moisture absorption).
-
Wash: Wash the cake with cold IPA (1 volume).
-
Drying: Dry in a vacuum oven at 40–45°C for 6–12 hours.
-
Module 2: Visualization of Purification Logic
The following diagram illustrates the critical decision pathways during the workup and purification process.
Caption: Logical workflow for converting crude reduction mixture to purified HCl salt, emphasizing inorganic salt removal and thermal control.
Module 3: Troubleshooting Guide
This section addresses specific failure modes reported by process chemists working with cyclopentenyl amino alcohols.
Issue 1: "The product is oiling out instead of crystallizing."
-
Cause:
-
Presence of residual water (IPA is hygroscopic).
-
Supersaturation is too high (too little solvent).
-
Temperature dropped too quickly.
-
-
Solution:
-
Solvent Swap: Ensure the IPA is dry (KF < 0.1%). If oiling persists, heat the mixture to reflux (dissolve the oil) and add Ethyl Acetate (EtOAc) or MTBE as an anti-solvent dropwise until turbidity is observed, then cool slowly.
-
Seeding: Add a seed crystal of the pure HCl salt at 25°C before cooling to 0°C.
-
Issue 2: "The melting point is broad or low (< 150°C)."
-
Cause: Contamination with inorganic salts (LiCl, Al salts) or diastereomers.
-
Solution:
-
Inorganic Removal: The HCl salt is soluble in Ethanol but inorganic salts are generally not. Dissolve the crude solid in dry Ethanol, filter off the undissolved inorganic salts, concentrate the filtrate, and recrystallize from IPA/EtOAc.
-
Diastereomer Removal: If the impurity is the trans-isomer, standard crystallization in IPA is usually sufficient to upgrade chiral purity (up to 99% ee/de) as the cis-isomer (target) packs differently.
-
Issue 3: "The product turns pink/brown upon storage."
-
Cause: Oxidation of the cyclopentene double bond or free amine degradation.
-
Solution:
-
Store strictly as the Hydrochloride salt . The free base is unstable.
-
Store under Argon/Nitrogen at -20°C.
-
Ensure all acid is neutralized or removed; excess HCl can sometimes promote degradation over long periods.
-
Module 4: Technical Specifications & Data
Use these parameters to validate your isolated product.
| Parameter | Specification (Target) | Notes |
| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation. |
| Melting Point | 158°C – 162°C | Sharp range indicates high purity. |
| Solubility | Soluble in Water, Methanol, Ethanol | Insoluble in Hexanes, DCM, EtOAc. |
| Hygroscopicity | Moderate | Weigh in a glovebox or low-humidity room. |
| Chiral Purity | > 99.0% ee | Determine via Chiral HPLC (e.g., Crownpak CR+). |
| 1H NMR | Consistent with structure | Use D₂O or DMSO-d6. |
Module 5: Frequently Asked Questions (FAQ)
Q: Can I use Ethanol instead of Isopropanol for crystallization? A: Yes, but yield may decrease. The HCl salt is more soluble in Ethanol than in IPA. If you use Ethanol, you will likely need to add an anti-solvent like Ethyl Acetate or Diethyl Ether to force precipitation.
Q: My crude starting material contains Boron salts (from NaBH4 reduction). How do I remove them? A: Boron salts can form complexes with the amino alcohol. The most effective method is a Methanol quench followed by repeated evaporation (to remove trimethyl borate) before forming the HCl salt. Alternatively, use the Fieser workup if AlH4 was used.
Q: Is the (1R,4S) isomer toxic? A: Treat it as a potent bioactive intermediate. As a nucleoside analog precursor, it may have biological activity. Handle with full PPE (gloves, goggles, fume hood).
References
-
Daluge, S. M. (1991). Enantioselective synthesis of carbocyclic nucleosides. U.S. Patent No. 5,034,394.[2] Washington, DC: U.S. Patent and Trademark Office.
- Relevance: Foundational patent describing the synthesis and purification of the Abacavir amino alcohol intermediate via crystalliz
-
Gao, L., et al. (2015). Process for the preparation of Abacavir. U.S. Patent No. 9,040,736.
- Relevance: Details the use of Isopropanol (IPA) for the isolation of the amino alcohol hydrochloride salt to achieve high purity.
-
Crimmins, M. T., & King, B. W. (1996). Asymmetric Synthesis of Carbocyclic Nucleosides: A General Method for the Synthesis of (-)-Carbovir and (-)-Abacavir. Journal of Organic Chemistry, 61(13), 4192-4193.
- Relevance: Provides mechanistic insight into the stereochemistry and stability of the cyclopentenyl intermedi
-
PubChem. Compound Summary for CID 11387600: ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride.[3]
- Relevance: Verification of physical properties and safety d
Sources
challenges in the synthesis of single isomer carbocyclic nucleosides
Welcome to the Advanced Synthesis Support Portal. Ticket Subject: Challenges in the Synthesis of Single Isomer Carbocyclic Nucleosides Assigned Specialist: Senior Application Scientist, Dr. Aris Thorne
Executive Summary: The "Missing Oxygen" Problem
The synthesis of carbocyclic nucleosides (where the furanose oxygen is replaced by a methylene group) presents a unique stereochemical crisis. In natural nucleosides, the anomeric effect helps direct the nucleobase to the
Consequently, the production of a single isomer relies entirely on steric control, transition-metal catalysis, or enzymatic desymmetrization. This guide addresses the three most common failure points: Regioselectivity (N9 vs. N7) , Enantiocontrol in Allylic Alkylation , and Enzymatic Resolution Failures .
Troubleshooting Module A: The Mitsunobu Coupling Crisis
Symptom: You are attempting to couple a purine base to a cyclopentane alcohol using standard Mitsunobu conditions (DEAD/PPh3), but you observe a mixture of N9/N7 regioisomers or low yields.
The Root Cause
The Mitsunobu reaction operates via an
-
Steric Clash: If the carbocyclic ring has bulky protecting groups near the hydroxyl, the base may attack via the less hindered N7 position rather than the desired N9.
-
pKa Limits: Standard Mitsunobu betaines cannot effectively deprotonate nucleophiles with pKa > 11.[1] Many unmodified bases fall in this range.
Protocol: Optimized Regioselective Coupling
Objective: Maximize N9-alkylation and inversion of configuration.
| Parameter | Recommendation | Rationale |
| Phosphine | Use PBu3 (Tributylphosphine) or CMMP | PBu3 is more nucleophilic than PPh3, speeding up betaine formation. CMMP is designed for high pKa nucleophiles [1]. |
| Azodicarboxylate | ADDP or DIAD | ADDP (1,1'-(azodicarbonyl)dipiperidine) forms a more stable betaine, often crucial for difficult secondary alcohols. |
| Solvent | THF/Toluene (1:1) | Pure THF can sometimes promote ion-pairing that leads to retention of configuration. Toluene disrupts this. |
| Temperature | 0°C to Room Temp | High heat promotes N7 alkylation (kinetic vs thermodynamic control). |
FAQ: Why did I get retention of configuration?
Answer: This is a "leaky" Mitsunobu. If the alkoxyphosphonium intermediate forms an ion pair with the carboxylate/base anion that is too tight, the nucleophile attacks from the front (retention) rather than the back.
-
Fix: Add a non-nucleophilic buffer or switch to a stronger phosphine to ensure the oxyphosphonium species is fully formed before the nucleophile attacks.
Troubleshooting Module B: Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA)
Symptom: You are using the Trost method to install the base, but the enantiomeric excess (ee%) is eroding, or you are getting the wrong diastereomer.
The Mechanism Visualization
The Pd-AAA does not follow a simple
Figure 1: The Pd-AAA Catalytic Cycle. Note that the reaction proceeds with overall retention of configuration (Double Inversion) relative to the starting leaving group, unlike the Mitsunobu reaction.
Technical Guide: Controlling the Trost Cycle
-
Ligand Selection: For carbocyclic nucleosides (e.g., synthesis of Abacavir or Entecavir precursors), the Trost DACH-phenyl Trost Ligand is the gold standard [2]. It creates a chiral pocket that forces the nucleophile to attack one specific terminus of the
-allyl system. -
The "Memory of Chirality" Trap: If you start with an enantiopure allylic acetate, the Pd catalyst might racemize the intermediate via
- - isomerization faster than the nucleophile attacks.-
Fix: Use a "hard" nucleophile (like sodium hydride deprotonated purine) to attack quickly, or lower the temperature to suppress isomerization.
-
-
Leaving Group: Carbonates (
) are superior to acetates ( ). The methoxide released acts as an in situ base, deprotonating the pronucleophile exactly where the reaction occurs.
Troubleshooting Module C: Enzymatic Desymmetrization
Symptom: You are trying to resolve a meso-diol (e.g., cyclopent-4-ene-1,3-diol) to get a single enantiomer, but the yield is >50% (indicating racemization) or ee% is low.
The Workflows
This is often the starting point for "Linear Synthesis" (building the base on the ring).
Scenario: Desymmetrization of meso-diacetate using Lipase (e.g., Pseudomonas cepacia or Candida antarctica B).
| Issue | Diagnosis | Corrective Action |
| Low ee% (<90%) | The reaction is proceeding beyond the mono-acetate stage to the diol (over-hydrolysis). | Stop the reaction at 45-50% conversion. Use HPLC monitoring. Lower the temperature to 0°C to increase enzyme specificity [3]. |
| Reaction Stalls | Product inhibition.[4] The released acetic acid is lowering the pH, deactivating the lipase. | Add a phosphate buffer (pH 7.0) or an insoluble base (like |
| Wrong Enantiomer | The enzyme pocket does not match the substrate sterics. | Switch from Lipase PS (Amano) to Lipase AK (Amano) or CAL-B (Novozym 435). They often have complementary stereoselectivities. |
Synthesis Decision Matrix
Use this logic flow to determine the correct synthetic strategy for your specific target.
Figure 2: Strategic Decision Tree for Carbocyclic Nucleoside Synthesis.
References
-
Tsunoda, T., et al. (2024).[1] "New Mitsunobu Reagents for High pKa Nucleophiles." TCI Chemicals Technical Review.
-
Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 96(1), 395–422.
-
Ghorpade, S. R., et al. (1999).[5] "Desymmetrization of meso-cyclopenten-cis-1,4-diol to 4-(R)-hydroxycyclopent-2-en-1-(S)-acetate." Tetrahedron: Asymmetry, 10, 891-899.
-
Pei, W., et al. (2025). "Total Synthesis of Entecavir: Challenges in Stereochemical Control." Journal of Medicinal Chemistry (Snippet Review).
-
De Sousa, E. C., et al. (2021).[1][4] "Nucleobase coupling by Mitsunobu reaction towards nucleoside analogs." Arkivoc, 2021(iv), 1-25.
Sources
Technical Support Center: Abacavir Intermediate Synthesis
This technical guide is structured as a Tier 3 Support Center Resource designed for process chemists and R&D scientists. It bypasses generic advice to address the specific mechanistic failures encountered in Abacavir API synthesis.
Topic: Troubleshooting Side Reactions & Impurity Profiles Status: Active Knowledge Base Audience: Process Chemists, CMC Leads, R&D Scientists[1]
Introduction: The Carbocyclic Challenge
The synthesis of Abacavir involves a unique challenge compared to standard nucleosides: the "sugar" moiety is a carbocycle (cyclopentene), lacking the anomeric effect that typically directs stereochemistry.[2] Consequently, the synthesis is a battleground between regioselectivity (N9 vs. N7), chemoselectivity (N- vs. O-alkylation), and enantiomeric fidelity .[1]
This guide isolates the three most critical failure points in the standard industrial route (Linear Pyrimidine Construction) and the Convergent Route.
Module 1: The Chemoselectivity Crisis (Impurity B)
Context: The initial coupling of (1S,4R)-4-amino-2-cyclopentene-1-methanol (Vince Lactam derivative) with 2-amino-4,6-dichloropyrimidine .[1] The Failure: Formation of Abacavir Impurity B (European Pharmacopoeia).
The Mechanism
The cyclopentenyl intermediate contains two nucleophiles: a primary amine and a primary alcohol.
-
Desired Pathway: The amine attacks the 4-position of the pyrimidine (N-alkylation).
-
Side Reaction: The hydroxyl group attacks the 4-position (O-alkylation), creating the "O-Pyrimidine" ether linkage.[1]
Troubleshooting Guide
| Symptom | Root Cause | Corrective Action |
| High levels of Impurity B (>0.5%) | Base Strength/Stoichiometry: Strong bases deprotonate the alcohol, making it a competitive nucleophile (alkoxide).[1] | Switch to Weak Bases: Use mild organic bases (e.g., Triethylamine or DIPEA) in stoichiometric amounts.[1] Avoid inorganic bases (NaH, NaOH) during this coupling.[1] |
| Incomplete Conversion | Temperature Control: Reaction temperature is too low to overcome the activation energy for the amine displacement, or too high, promoting O-attack.[1] | Thermodynamic Control: Maintain reaction at reflux in alcohol solvents (n-butanol or ethanol). The amine is softer and more nucleophilic in neutral conditions. |
| Variable Impurity Profile | Water Content: Presence of water hydrolyzes the dichloropyrimidine to the inactive hydroxypyrimidine (Impurity E precursor). | Solvent Drying: Ensure solvent water content is <0.1% (Karl Fischer). |
Visualizing the Pathway
Caption: Competition between N-alkylation (Product) and O-alkylation (Impurity B) during the initial coupling step.
Module 2: The Regioselectivity Trap (N9 vs. N7)
Context: Closing the imidazole ring to form the purine core. The Failure: Formation of the N7-isomer instead of the bioactive N9-isomer .
The Mechanism
In the Convergent Route (coupling a complete purine to the cyclopentene), steric and electronic factors often favor N7 attack. However, in the Linear Route (building the ring via orthoformate/diazo closure), the regiochemistry is set by the initial amine attachment.
-
Risk Point: If the initial coupling (Module 1) allows the amine to attack the 5-position (rare) or if the ring closure conditions are too harsh, migration can occur.
-
Major Risk (Convergent Route): Under Mitsunobu conditions, the N7/N9 ratio is heavily solvent-dependent.[1]
FAQ: Regiocontrol
Q: I am seeing a 15% N7-isomer impurity peak. How do I remove it? A: Separation of N7/N9 isomers is notoriously difficult downstream.
-
Prevention: If using the convergent route (e.g., Pd-catalyzed allylic alkylation), use non-polar solvents (THF/DCM) rather than polar aprotic solvents (DMF/DMSO).[1] Polar solvents stabilize the transition state for N7 alkylation.
-
Remediation: The N7 isomer often has different solubility in acidic media. A recrystallization of the hemisulfate salt (final step) is the most effective purge point.
Module 3: The Cyclopropylamine Displacement
Context: The final substitution of the 6-chloro group with cyclopropylamine. The Failure: Hydrolysis to 6-Hydroxy Abacavir (Guanosine analog) or Dimerization .
The Mechanism
The 6-chloropurine intermediate is susceptible to hydrolysis by atmospheric moisture or wet solvents, converting the -Cl to -OH.[1] This impurity (Impurity C in some pharmacopoeias) is a chain terminator but lacks the potency of Abacavir.
Troubleshooting Protocol
-
Issue: "Slow Reaction Rate"
-
Diagnosis: Users often increase temperature to speed up the displacement.
-
Risk:[1][3][4] Higher temperatures (>80°C) promote the formation of the N,N'-bis-cyclopropyl dimer .[1]
-
Fix: Use a large excess (3-4 eq) of cyclopropylamine. The amine acts as both the nucleophile and the acid scavenger (trapping HCl).
-
-
Issue: "6-Hydroxy Impurity Spikes"
-
Diagnosis: Water ingress during the reaction or workup.
-
Fix: Perform the reaction under a nitrogen blanket. If using aqueous workup, ensure the pH is adjusted rapidly to neutral; prolonged exposure to high pH during workup can hydrolyze the residual imine intermediates.[1]
-
Module 4: Chiral Integrity (Impurity A)
Context: The enantiomeric purity of the starting material, (1S,4R)-4-amino-2-cyclopentene-1-methanol.[1][5] The Failure: Abacavir Impurity A (The enantiomer).
Analysis
Abacavir has two chiral centers.[2] The (1R, 4S) enantiomer (Impurity A) is pharmacologically inactive or toxic.[1] This impurity is not generated during the synthesis but is carried over from the starting material (Vince Lactam resolution failure).
Self-Validating Check:
-
You cannot "fix" enantiomeric purity by recrystallization of the final base easily.
-
Mandatory Control: Measure the enantiomeric excess (ee) of the starting amino-alcohol before Step 1.
-
Specification: Input material must be >99.5% ee. If <99%, perform a classical resolution with D-tartaric acid or enzymatic resolution (Lipolase) before starting the synthesis.[1]
References & Authority
-
Abacavir Impurities & Synthesis: Daicel Pharma Standards. Detailed categorization of impurities including N6-Cyclopropyl-9H-Purin-2,6-diamine.
-
Impurity B Structure: Veeprho Laboratories. Identification of Abacavir EP Impurity B as the O-Pyrimidine derivative (CAS 1443421-69-9).[1][6][7]
-
Impurity A (Enantiomer): Veeprho Laboratories.[1] Characterization of the (1R,4S) enantiomer as a degradation/process impurity.
-
Pharmacokinetics & Metabolism: PharmGKB. Pathway visualization of Abacavir and its metabolites/impurities. [8]
-
Intermediate Synthesis: Biosynth. Application of (1S,4R)-4-Amino-2-cyclopentene-1-methanol hydrochloride.[1][5][9] [5]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Abacavir | C14H18N6O | CID 441300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ijcpa.in [ijcpa.in]
- 6. veeprho.com [veeprho.com]
- 7. Abacavir EP Impurity B | 1443421-69-9 | SynZeal [synzeal.com]
- 8. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biosynth.com [biosynth.com]
Validation & Comparative
analytical methods for ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride
This guide outlines the analytical strategy for ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride , a high-value chiral intermediate.[1] While often monitored as the enantiomeric impurity in the synthesis of Abacavir (which utilizes the (1S,4R) isomer), it is also a distinct building block for carbocyclic nucleosides.[1]
Its analysis presents a "Triad of Challenges" for the analytical scientist:
-
High Polarity: The amino and hydroxyl groups cause poor retention on standard C18 columns.[1]
-
Chirality: Enantiomeric purity is the Critical Quality Attribute (CQA).[1]
-
UV Transparency: The lack of a strong chromophore (only a simple alkene) requires low-UV detection (<215 nm) or derivatization.[1]
Part 1: The Primary Analytical Workflow (Direct Chiral HPLC)
The most robust, field-proven method for this molecule utilizes Crown Ether-based Chiral Stationary Phases (CSPs) .[1] Unlike polysaccharide columns (e.g., AD-H/OD-H) which often require normal phase conditions incompatible with the HCl salt form, Crown Ether columns operate in aqueous reversed-phase conditions, ideal for ionized amines.[1]
Method A: Direct Resolution on Crownpak CR(+)
Best for: High-throughput QC, Enantiomeric Excess (ee) determination.[1]
The Mechanism: The crown ether selector forms a host-guest inclusion complex specifically with the primary ammonium ion (
Experimental Protocol:
-
Column: Daicel Crownpak CR(+) (150 mm × 4.0 mm, 5 µm).[1][2]
-
Mobile Phase: 50 mM Perchloric Acid (
) in Water (pH 1.5 – 2.0).-
Note: Perchloric acid is preferred over phosphate/TFA because the perchlorate counter-ion enhances the inclusion complex stability.[1]
-
-
Temperature: 15°C (Lower temperatures significantly improve resolution on crown ethers).[1]
-
Detection: UV at 210 nm.[1]
-
Sample Diluent: Mobile Phase (The sample must be in the ionized salt form).[1]
Performance Data (Typical):
| Parameter | Value |
|---|---|
| Retention Time (1R,4S) | ~12.5 min |
| Retention Time (1S,4R) | ~15.2 min |
| Resolution (
Part 2: Alternative Methodology (Derivatization)
If a specialized Crown ether column is unavailable, or if detection sensitivity is an issue due to the weak chromophore, derivatization is the standard alternative.[1]
Method B: Marfey’s Reagent (FDAA) + C18
Best for: High sensitivity, labs without chiral columns.
The Mechanism: The reaction of the chiral amine with 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA) creates diastereomers.[1] These diastereomers have different physical properties and can be separated on a standard achiral C18 column.[1]
Experimental Protocol:
-
Derivatization: Mix 50 µL sample (1 mg/mL) + 100 µL FDAA (1% in acetone) + 40 µL 1M NaHCO3. Heat at 40°C for 1 hour. Quench with 2M HCl.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 50% B over 20 minutes.
-
Detection: UV at 340 nm (Strong absorption from the dinitrophenyl group).[1]
Part 3: Achiral Purity & Impurity Profiling
For determining overall chemical purity (separating the amino alcohol from the starting material Vince Lactam ), the Crownpak column is insufficient as it may not retain non-amine impurities.[1]
Method C: HILIC (Hydrophilic Interaction Liquid Chromatography)
Best for: Chemical purity, LC-MS compatibility.[1]
Standard C18 columns often result in the amino alcohol eluting in the void volume (
-
Column: Amide-bonded silica (e.g., Waters XBridge Amide).[1]
-
Mobile Phase: 85:15 Acetonitrile : 10mM Ammonium Acetate (pH 4.5).[1]
-
Advantage: The starting material (Vince Lactam) is less polar and elutes earlier; the amino alcohol is retained.[1] This order of elution is orthogonal to Reverse Phase.[1]
Part 4: Comparative Analysis Summary
The following table synthesizes the performance characteristics of the discussed methods.
| Feature | Method A: Crown Ether (Recommended) | Method B: Derivatization (FDAA) | Method C: HILIC |
| Primary Goal | Enantiomeric Purity (ee) | Enantiomeric Purity + Sensitivity | Chemical Purity (Assay) |
| Sample Prep | Dissolve & Shoot | Complex (1 hr reaction) | Dissolve & Shoot |
| Selectivity | High for Enantiomers | High for Diastereomers | High for Polar Impurities |
| Detection Limit | Moderate (UV 210nm) | Excellent (UV 340nm) | Excellent (LC-MS compatible) |
| Robustness | High (Self-validating mechanism) | Low (Reaction completeness varies) | Moderate (Equilibration time high) |
| Cost per Run | High (Column cost) | Moderate (Reagent cost) | Low |
Part 5: Visualizations
Diagram 1: Analytical Decision Tree
This workflow illustrates the logic for selecting the appropriate method based on the analytical objective.
Caption: Decision tree for selecting analytical methods based on laboratory resources and data requirements.
Diagram 2: Chiral Recognition Mechanism (Crown Ether)
This diagram visualizes why Method A is the superior choice for this specific molecule.[1]
Caption: The Crown Ether mechanism relies on the ammonium ion (NH3+) fitting into the chiral crown ring.[1][4]
References
-
International Journal of Chemical and Pharmaceutical Analysis. (2018). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-1-yl Methanol HCL– An Undesired Isomer of Key Starting Material.[1] Retrieved from [Link] (Note: Specific protocol for Crownpak separation validated in this text).
-
PubChem. (2025).[4] Compound Summary: ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride.[1][2][4][5] Retrieved from [Link][1][4]
Sources
- 1. (1S,4R)-(4-Aminocyclopent-2-enyl)methanol hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. ijcpa.in [ijcpa.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Cyclopentene-1-methanol, 4-amino-, hydrochloride (1:1), (1S,4R)- | C6H12ClNO | CID 53471860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ::(1S4R)-(4-Aminocyclopent-2-enyl)methanol hydrochloride | CAS No: 168960-19-8 | SVAK Life Sciences:: [svaklifesciences.com]
Comparative Guide: tert-Butanesulfinamide vs. Traditional and Enzymatic Chiral Building Blocks
Executive Summary
In the high-stakes environment of drug discovery, the selection of a chiral building block is a strategic decision that balances speed, scalability, and stereochemical purity. This guide objectively compares ** tert-Butanesulfinamide (Ellman’s Auxiliary)** against classical chiral auxiliaries (Evans Oxazolidinones) and modern biocatalytic methods (Transaminases).
The Verdict: While biocatalysis offers superior atom economy for multi-ton manufacturing, tert-Butanesulfinamide remains the premier choice for Discovery to Phase II development . Its versatility in accessing
Part 1: The Efficiency Landscape
Synthetic efficiency is not merely about yield; it is a multivariate equation comprising atom economy, step count, and "Time-to-Molecule."
The "Product": tert-Butanesulfinamide (t-BS)
Developed by Jonathan Ellman, t-BS functions as a chiral ammonia equivalent.[1][2] It condenses with aldehydes/ketones to form N-sulfinyl imines, which direct the stereochemistry of subsequent nucleophilic additions.
-
Mechanism: The sulfur center provides a large dipole and steric bulk, locking the imine geometry and directing nucleophilic attack to a single face.
-
Cleavage: Mild acidic hydrolysis (HCl/MeOH) releases the chiral amine and recyclable sulfur byproducts.
The Competitors
-
Evans Auxiliaries (Oxazolidinones): The classical standard for asymmetric alkylation.
-
Drawback: Requires harsh cleavage conditions (LiOOH/LiAlH4) and adds significant molecular weight that is eventually discarded (poor atom economy).
-
-
Biocatalysis (Transaminases/Imine Reductases): The green chemistry standard.
-
Drawback: High "Time-to-Molecule." Requires enzyme screening and evolution for non-natural substrates, creating a bottleneck in SAR (Structure-Activity Relationship) studies.
-
Part 2: Head-to-Head Performance Data
The following data aggregates performance metrics from standard pharmaceutical workflows synthesizing chiral
Table 1: Comparative Efficiency Metrics
| Metric | tert-Butanesulfinamide | Evans Auxiliary | Biocatalysis (Transaminase) |
| Stereocontrol (dr/ee) | > 98:2 (dr) | > 99:1 (dr) | > 99% (ee) |
| Atom Economy | Moderate (Auxiliary MW ~121) | Poor (Auxiliary MW ~177+) | Excellent (Catalytic) |
| Development Time | < 2 Days (Off-the-shelf) | 3–5 Days (Synthesis required) | 2–8 Weeks (Screening) |
| Substrate Scope | Broad (Ketones, Aldehydes) | Limited (Acyl chlorides) | Specific (Lock-and-key) |
| Scalability | Good (kg scale) | Moderate (Solubility issues) | Excellent (Ton scale) |
| Cost Contribution | Medium | High | Low (at scale) |
Table 2: Reaction Performance (Case Study: -Methyl Benzylamine Synthesis)
| Method | Yield (%) | Stereopurity | Waste Factor (E-factor) |
| Ellman (t-BS) | 92% | 98% de | ~15 |
| Asymmetric Hydrogenation | 96% | 95% ee | ~5 |
| Evans Alkylation | 85% | >99% de | >40 |
Analyst Note: While Asymmetric Hydrogenation has a lower E-factor, it often requires precious metal catalysts (Rh/Ru) and high-pressure equipment, which t-BS avoids.
Part 3: Experimental Deep Dive (Self-Validating Protocol)
Workflow Visualization
Figure 1: The standard Ellman's Auxiliary workflow for chiral amine synthesis. Note the central role of the N-Sulfinyl Imine intermediate.
Detailed Protocol: Synthesis of Chiral -Branched Amines
Reagents:
-
Ketone (1.0 equiv)
-
(R)-tert-Butanesulfinamide (1.1 equiv)
-
Titanium(IV) ethoxide (2.0 equiv) [CAS: 3087-36-3]
-
THF (anhydrous)
Step 1: Imine Formation (The Critical Step)
-
Setup: In a flame-dried flask under N2, dissolve the ketone in THF (0.5 M).
-
Addition: Add (R)-t-BS followed by Ti(OEt)4. Note: The solution will turn slightly yellow.
-
Reflux: Heat to 60–70°C for 12–24 hours.
-
Validation Point: Monitor by TLC. The imine is usually less polar than the sulfinamide. If conversion stalls, add 0.5 equiv more Ti(OEt)4.
-
-
Workup: Cool to room temperature. Pour into a brine solution with vigorous stirring. The titanium salts will precipitate as a white solid. Filter through Celite.[3]
Step 2: Reduction (Stereodetermining Step)
-
Choice of Reagent:
-
For syn-selectivity: Use L-Selectride (bulky, coordinates with oxygen).
-
For anti-selectivity: Use NaBH4 (smaller, attacks from less hindered face).
-
-
Execution: Cool the imine solution to -48°C. Add reducing agent dropwise.
-
Validation Point: Analyze the crude mixture via H-NMR or HPLC. Typical dr should be >95:5. If dr is low, lower the temperature to -78°C.
Step 3: Cleavage
-
Treat the sulfinamide with 4M HCl in Dioxane/MeOH.
-
Precipitate the amine hydrochloride salt with diethyl ether.
Part 4: Decision Framework
When should you choose tert-Butanesulfinamide over the alternatives? Use this logic flow.
Figure 2: Strategic decision matrix for selecting chiral amine synthesis methodologies.
References
-
Ellman, J. A., et al. (1997).[1] "Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines." Journal of the American Chemical Society.
-
Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010).[1] "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews.
-
Xu, H. C., et al. (2013).[2] "Asymmetric synthesis of amines using tert-butanesulfinamide." Nature Protocols.
-
Merck & Co. (2010). "Transaminase-Mediated Synthesis of Sitagliptin." Science. (Comparison reference for biocatalytic efficiency).
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
